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  • Product: Europine N-oxide
  • CAS: 65582-53-8

Core Science & Biosynthesis

Foundational

Europine N-Oxide: Structural Characterization, Toxicokinetics, and Analytical Methodologies

Executive Summary Europine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide (PANO) synthesized as a secondary defense metabolite in various plant species, notably within the Boraginaceae family. As a 1,2-u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Europine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide (PANO) synthesized as a secondary defense metabolite in various plant species, notably within the Boraginaceae family. As a 1,2-unsaturated pyrrolizidine alkaloid derivative, it presents significant hepatotoxic and genotoxic risks to human and animal health through food chain contamination (e.g., herbal teas, honey, and spices)[1]. This technical guide provides an in-depth analysis of europine N-oxide, detailing its molecular properties, the mechanistic basis of its toxicity, and field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for its quantification.

Chemical Structure and Molecular Properties

Europine N-oxide consists of a necine base (a pyrrolizidine ring system) esterified with a necic acid, characterized specifically by an N-oxide functional group on the tertiary nitrogen of the bicyclic ring. The presence of the 1,2-double bond in the necine base is the critical structural determinant for its downstream toxicological activation[2].

Table 1: Physicochemical and Molecular Properties of Europine N-Oxide

PropertyValue
IUPAC Name (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate
Molecular Formula C16H27NO7
Molecular Weight 345.39 g/mol
Monoisotopic Mass 345.1787 Da
XLogP3 (Predicted) -1.9
Topological Polar Surface Area 114 Ų
PubChem CID 323256

(Data sourced from PubChem[3])

The highly polar nature of the N-oxide group (TPSA of 114 Ų) and its negative XLogP3 value indicate high aqueous solubility compared to its free-base counterpart, europine. This polarity heavily influences both its extraction chemistry and its toxicokinetic profile.

Mechanistic Toxicology: The N-Oxide Activation Pathway

While 1,2-unsaturated pyrrolizidine alkaloids (PAs) are intrinsically pro-toxins, their N-oxide forms (PANOs) like europine N-oxide are not directly reactive. The toxicity of europine N-oxide is entirely dependent on in vivo biotransformation[4].

The Causality of Toxicity:

  • Gut/Hepatic Reduction: Upon ingestion, the highly polar europine N-oxide is poorly absorbed in the upper gastrointestinal tract. It reaches the lower gut where it is reduced by gut microbiota or hepatic reductases into the parent free-base PA, europine[5].

  • CYP450 Oxidation: The free-base europine is lipophilic enough to enter hepatocytes, where it undergoes oxidation by Cytochrome P450 enzymes (primarily CYP3A4). This oxidation hydroxylates the necine base, leading to spontaneous dehydration to form highly reactive dehydropyrrolizidine (DHP) esters[2].

  • Adduct Formation: DHP esters are potent bifunctional alkylating agents. They rapidly cross-link with nucleophilic sites on proteins and DNA, leading to veno-occlusive disease (VOD), hepatomegaly, and carcinogenesis[1].

PA_Toxicity A Europine N-Oxide (Pro-toxin) B Gut/Hepatic Reduction (Microbiota/Enzymes) A->B C Europine (Free-Base PA) B->C D CYP450 Oxidation (Hepatic CYP3A4) C->D E Dehydropyrrolizidine (DHP) (Reactive Metabolite) D->E F DNA/Protein Adducts (Hepatotoxicity/Genotoxicity) E->F

Metabolic activation pathway of Europine N-oxide to reactive DHP adducts.

Analytical Methodology: LC-MS/MS Protocol for Europine N-Oxide

Due to the trace levels of PANOs in complex matrices (e.g., herbal teas, honey) and stringent regulatory limits (often in the µg/kg range), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification[6].

The following protocol is a self-validating system designed to maximize recovery while eliminating matrix suppression.

Sample Extraction
  • Step 1: Weigh 2.0 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Add 40 mL of 0.05 M H₂SO₄ in 50% methanol[6].

    • Causality: The acidic environment (H₂SO₄) protonates the nitrogen atoms of any free-base PAs and stabilizes the N-oxides, ensuring they remain in the aqueous-methanolic phase. The 50% methanol disrupts plant cell walls and solubilizes the alkaloids.

  • Step 3: Sonicate for 15 minutes, then centrifuge at 3800 × g for 10 minutes. Collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup

To achieve high sensitivity, a Mixed-Mode Cation Exchange (MCX) SPE cartridge is utilized[7].

  • Step 1 (Conditioning): Pass 3 mL methanol followed by 3 mL MS-grade water through the MCX cartridge.

  • Step 2 (Loading): Load 2 mL of the crude acidic extract.

    • Causality: At acidic pH, europine N-oxide and its parent PA are positively charged and bind strongly to the cation-exchange sites of the MCX resin, while neutral and acidic interferences wash through.

  • Step 3 (Washing): Wash with 4 mL of water to remove residual matrix interferences.

  • Step 4 (Elution): Elute the target analytes with 4 mL of 2.5% ammonia in methanol[6].

    • Causality: The alkaline ammonia neutralizes the charge on the alkaloids, releasing them from the cation-exchange resin into the methanolic eluate.

  • Step 5 (Reconstitution): Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of 5% methanol in water. Filter through a 0.22 µm syringe filter prior to injection[7].

LC-MS/MS Instrumental Analysis
  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.7 µm) to resolve isomeric PAs[8].

  • Mobile Phase: Gradient elution using Water (A) and Methanol (B), both containing 5 mM ammonium formate and 0.1% formic acid to promote[M+H]⁺ ion formation.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • Europine N-oxide Precursor Ion: m/z 346.2 [M+H]⁺

    • Product Ions: Monitor specific fragments (e.g., m/z 114.0, 111.5) for confirmation and quantitation[7].

LCMS_Workflow A Sample Homogenization (2.0 g matrix) B Acidic Extraction (0.05 M H2SO4 in 50% MeOH) A->B C Centrifugation & Filtration (Isolate Supernatant) B->C D MCX SPE Cleanup (Bind at acidic pH, Elute w/ NH3) C->D E Nitrogen Evaporation & Reconstitution (5% MeOH) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Step-by-step extraction and LC-MS/MS quantification workflow for Europine N-oxide.

Conclusion

Europine N-oxide represents a critical target in food safety and toxicological risk assessment. Understanding its physicochemical properties and metabolic activation pathway is essential for drug development professionals and toxicologists. By employing rigorous, causality-driven analytical protocols such as MCX-SPE coupled with LC-MS/MS, researchers can achieve the high sensitivity and specificity required to monitor this genotoxic contaminant effectively and ensure regulatory compliance.

References

  • Source: National Institutes of Health (NIH)
  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction Source: MDPI URL
  • Novel Insights into Pyrrolizidine Alkaloid Toxicity and Implications for Risk Assessment Source: Thieme Connect URL
  • Source: PMC (NIH)
  • Source: Centre for Food Safety (CFS)
  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Source: Semantic Scholar URL
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL
  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review Source: MDPI URL

Sources

Exploratory

Natural Plant Sources and Analytical Profiling of Europine N-Oxide: A Technical Guide

Executive Summary Europine N-oxide (EuN) is a highly prevalent 1,2-unsaturated pyrrolizidine alkaloid N-oxide (PANO) synthesized as a secondary defense metabolite by specific angiosperms, predominantly within the Boragin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Europine N-oxide (EuN) is a highly prevalent 1,2-unsaturated pyrrolizidine alkaloid N-oxide (PANO) synthesized as a secondary defense metabolite by specific angiosperms, predominantly within the Boraginaceae family. As a hepatotoxic and genotoxic pro-toxin, its presence in agricultural weeds poses a severe contamination risk to the global food supply, including herbal teas, spices, and honey. This technical guide provides an in-depth analysis of the natural plant sources of EuN, its mechanistic toxicology, and step-by-step, self-validating analytical protocols for its extraction and quantification using UHPLC-MS/MS.

Botanical Origins and Biosynthetic Context

Pyrrolizidine alkaloids (PAs) are evolutionary defense compounds produced by plants to deter insect herbivores. Europine N-oxide is a heliotridine-type PA, characterized by its 1,2-unsaturated necine base. It is overwhelmingly concentrated in the genus Heliotropium (Boraginaceae).

Recent comparative risk assessments of native Heliotropium species have identified EuN as a dominant alkaloid. For instance, in1[1], EuN constitutes 60–83% of the total PA profile. Similarly, it is the primary PA in 1[1] and is found in high abundance alongside heliotrine-N-oxide in2[2]. Furthermore, phytochemical studies have successfully isolated EuN from the aerial parts of 3[3] and4[4].

Toxicological Mechanisms: The Pro-Toxin Paradigm

Europine N-oxide itself is highly water-soluble and chemically stable, exhibiting low direct toxicity. However, it functions as a potent pro-toxin. Upon oral ingestion, the N-oxide is reduced to its free base form (europine) by gut microbiota and hepatic reductases. The free base is then absorbed and transported to the liver, where it undergoes CYP450-mediated metabolic activation (primarily by CYP3A and CYP2B isoforms).

This biotransformation yields highly reactive, electrophilic dehydropyrrolizidine (DHP) derivatives, commonly referred to as pyrroles. These pyrroles rapidly alkylate nucleophilic centers (such as sulfhydryl and amino groups) on cellular proteins and DNA, causing extensive cross-linking. This molecular damage manifests clinically as Hepatic Sinusoidal Obstruction Syndrome (HSOS) and long-term genotoxic carcinogenesis, as documented in 5[5], 6[6], and 7[7].

MetabolicPathway EuN Europine N-oxide (Pro-toxin / PANO) Gut Gut Microbiota / Hepatic Reductases EuN->Gut Reduction Europine Europine (Free Base PA) Gut->Europine CYP450 Hepatic CYP450 (CYP3A / CYP2B) Europine->CYP450 C-oxidation DHP Dehydropyrrolizidine (Reactive Pyrrole) CYP450->DHP Adducts DNA & Protein Cross-linking DHP->Adducts Electrophilic Attack Toxicity Hepatotoxicity (HSOS) & Genotoxicity Adducts->Toxicity

Metabolic activation pathway of Europine N-oxide leading to hepatotoxicity.

Quantitative Distribution in Plant Sources

To facilitate risk assessment and botanical sourcing, the quantitative distribution of EuN across key Heliotropium species is summarized below.

Plant SpeciesBotanical FamilyPrimary Tissue SourceEuropine N-oxide Relative Abundance (% of Total PAs)Total PA Content (% Dry Weight)
Heliotropium rotundifoliumBoraginaceaeLeaves, Stems, Flowers60 – 83%0.5 – 5.0%
Heliotropium suaveolensBoraginaceaeLeaves, Stems, Flowers43 – 57%0.5 – 5.0%
Heliotropium europaeumBoraginaceaeAerial PartsCo-dominant (~30-40%)1.0 – 3.0%
Heliotropium crassifoliumBoraginaceaeAerial PartsMajor constituentNot quantified
Heliotropium digynumBoraginaceaeAerial PartsMajor constituentNot quantified

Data synthesized from authoritative phytochemical profiling studies[1][2][3][4].

Analytical Methodologies: Self-Validating Extraction & Quantification Protocol

Due to the trace levels of PAs in contaminated food matrices and the high polarity of PANOs, sample preparation requires rigorous optimization. The following Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS protocol is designed as a self-validating system, ensuring high recovery and reproducibility, as validated in 8[8] and9[9].

SPE_Workflow Plant Plant Material (Homogenized) AcidExt Acidic Extraction (0.05 M H2SO4) Plant->AcidExt Protonates PAs Centrifuge Centrifugation & Filtration AcidExt->Centrifuge Removes Debris SPE_Load SPE Loading (SCX / PCX Cartridge) Centrifuge->SPE_Load Cation Exchange SPE_Wash Washing (H2O & MeOH) SPE_Load->SPE_Wash Removes Neutrals SPE_Elute Alkaline Elution (5% NH3 in MeOH) SPE_Wash->SPE_Elute Deprotonates PAs Recon Evaporation & Reconstitution SPE_Elute->Recon Concentrates LCMS UHPLC-MS/MS Analysis Recon->LCMS Quantification

Step-by-step SPE-LC-MS/MS extraction and quantification workflow for Europine N-oxide.

Step-by-Step Methodology & Causality
  • Sample Homogenization & Acidic Extraction:

    • Action: Weigh 2.0 g of pulverized plant material and add 20 mL of 0.05 M H₂SO₄. Sonicate at 50°C for 15 minutes.

    • Causality: PAs naturally exist as a mixture of free bases and N-oxides. The acidic environment (H₂SO₄) protonates the basic nitrogen atom of the necine ring, converting all PAs into highly water-soluble cationic salts. The mild heat and sonication disrupt the cellulose matrix, maximizing mass transfer into the aqueous phase.

  • Centrifugation & Matrix Precipitation:

    • Action: Centrifuge the extract at 4,000 rpm for 10 minutes.

    • Causality: Removes insoluble plant debris, structural polysaccharides, and precipitated denatured proteins, preventing SPE cartridge clogging and matrix suppression during MS analysis.

  • Solid Phase Extraction (SPE) Loading (SCX or PCX Cartridge):

    • Action: Condition the SCX cartridge with 5 mL methanol followed by 5 mL 0.05 M H₂SO₄. Load the aqueous supernatant.

    • Causality: The protonated PA cations form strong electrostatic interactions with the negatively charged sulfonic acid moieties of the SCX stationary phase. This ionic bond is highly specific, allowing for aggressive washing steps.

  • Washing Phase:

    • Action: Wash with 6 mL of MS-grade water, followed by 6 mL of methanol. Dry under nitrogen for 5 minutes.

    • Causality: Water removes highly polar, non-basic interferences (e.g., sugars, organic acids). Methanol removes non-polar, neutral lipophilic compounds (e.g., plant sterols, chlorophyll). The PAs remain locked to the resin via ionic bonds.

  • Alkaline Elution:

    • Action: Elute the PAs twice with 5 mL of ammoniated methanol (5% NH₃ in MeOH, v/v).

    • Causality: The ammonia raises the pH, deprotonating the PAs back to their neutral free base and N-oxide forms. This neutralizes the ionic interaction with the SCX resin, allowing the now-lipophilic alkaloids to partition into the methanol eluent.

  • Evaporation & Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle nitrogen stream at 50°C. Reconstitute in 1 mL of MeOH/H₂O (5:95, v/v).

    • Causality: Concentrates the sample to meet the Limit of Quantification (LOQ) requirements (typically <1 µg/kg). The reconstitution solvent matches the initial mobile phase conditions of the UHPLC to prevent peak broadening.

  • UHPLC-MS/MS Quantification (Self-Validating QC):

    • Action: Analyze using ESI+ mode with Dynamic Multiple Reaction Monitoring (MRM).

    • Causality / Self-Validation: To ensure trustworthiness, the protocol must include a matrix-matched calibration curve and an isotopically labeled internal standard (e.g., D3-echimidine) spiked prior to extraction. This internal standard self-validates the protocol by continuously correcting for extraction recovery losses and ion suppression effects in the mass spectrometer.

References

  • Source: nih.
  • Source: nih.
  • Source: thieme-connect.
  • Source: nih.
  • Source: acs.
  • Source: wur.
  • Source: medcraveonline.
  • Source: nih.
  • Source: lcms.

Sources

Foundational

Unveiling the Trojan Horse: In Vitro Mechanisms and Modeling of Europine N-Oxide Hepatotoxicity

Executive Summary Pyrrolizidine alkaloids (PAs) represent a ubiquitous class of phytotoxins that pose significant hepatotoxic and genotoxic risks in drug development and food safety. Europine N-oxide (ENO), a monoester p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a ubiquitous class of phytotoxins that pose significant hepatotoxic and genotoxic risks in drug development and food safety. Europine N-oxide (ENO), a monoester pyrrolizidine alkaloid N-oxide (PANO), presents a unique toxicological challenge. While N-oxidation is traditionally viewed as a detoxification pathway, PANOs act as "Trojan horses"—they are intrinsically non-toxic but undergo metabolic reduction in vivo to highly reactive parent PAs. This whitepaper provides an authoritative guide on the mechanistic pathways of ENO-induced hepatotoxicity and outlines field-proven, self-validating in vitro protocols required to accurately model its bioactivation and pathogenesis.

The Mechanistic Pathway of Bioactivation

The hepatotoxicity of Europine N-oxide is not direct; it is the result of a complex, multi-step metabolic bioactivation cascade that spans different biological compartments. Standardizing in vitro models requires a deep understanding of this biphasic mechanism.

Phase I: Reductive Toxification

Upon ingestion, PANOs like ENO exhibit low direct toxicity due to their high polarity and inability to be directly converted into reactive pyrroles[1]. However, they undergo rapid reduction to their free base parent PA, Europine. This reduction is primarily mediated by the intestinal microbiota under anaerobic conditions, as well as by specific hepatic cytochrome P450 enzymes (notably CYP1A2 and CYP2D6) operating in low-oxygen environments[2].

Phase II: Oxidative Bioactivation

Once reduced to Europine, the parent monoester PA is transported to the liver, where it is oxidized by hepatic CYPs (predominantly CYP3A4). This oxidation yields an unstable hydroxylated intermediate that rapidly dehydrates into a reactive dehydropyrrolizidine (DHP) ester, commonly referred to as a pyrrolic metabolite[1].

Phase III: Adduct Formation

DHPs are potent, bifunctional alkylating agents. They readily cross-link with nucleophilic sites (such as -SH, -NH, and -OH groups) on cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts[3]. This covalent binding is the fundamental molecular initiating event for PA-induced genotoxicity and Hepatic Sinusoidal Obstruction Syndrome (HSOS)[4].

Mechanism ENO Europine N-oxide (Pro-toxin) Microbiome Anaerobic Reduction (Intestinal Microbiota / Hepatic CYPs) ENO->Microbiome Europine Europine (Parent Monoester PA) Microbiome->Europine CYP Oxidation (Hepatic CYP450s) Europine->CYP DHP Dehydropyrrolizidine (DHP) (Reactive Pyrrole) CYP->DHP Tox Protein & DNA Adducts (Hepatotoxicity / Genotoxicity) DHP->Tox

Metabolic bioactivation pathway of Europine N-oxide to reactive DHP adducts.

In Vitro Modeling Challenges & Solutions

The Causality of Experimental Failure in Standard Models

A critical pitfall in PA toxicology is the reliance on standard 2D aerobic hepatocyte monocultures. Under oxygen-rich conditions (typically 20% O2​ ), the reductive enzymes necessary to convert ENO to Europine are inhibited[2]. Consequently, ENO remains stable, fails to form DHP, and yields false-negative toxicity results. Furthermore, monoester PAs like Europine inherently form fewer DNA-reactive intermediates compared to highly potent open-chain diesters (e.g., lasiocarpine)[5], making sensitive detection methods paramount.

Self-Validating Protocol: Biphasic Hypoxic Co-Culture System

To establish a self-validating system, researchers must artificially uncouple the reductive and oxidative phases, ensuring that the bioactivation cascade mirrors in vivo pharmacokinetics.

Step-by-Step Methodology:

  • Anaerobic Reduction Pre-incubation:

    • Action: Incubate 50–500 µM Europine N-oxide with pooled human fecal slurry or recombinant CYP1A2/CYP2D6 microsomes in an anaerobic chamber ( <1%O2​ ) for 4 to 8 hours.

    • Causality: This step mimics the gastrointestinal and hypoxic hepatic microenvironments, forcing the quantitative reduction of ENO to the parent Europine base, which is a prerequisite for downstream toxicity[2].

  • Supernatant Transfer & 3D Hepatic Exposure:

    • Action: Centrifuge the slurry, filter-sterilize the supernatant, and apply it to 3D primary human hepatocyte spheroids cultured in aerobic conditions.

    • Causality: 3D spheroids are utilized over 2D cultures because they maintain robust CYP3A4 expression for weeks, providing the necessary oxidative capacity to convert Europine into the reactive DHP ester[5].

  • Dosimetric Validation via LC-MS/MS:

    • Action: After 24–48 hours of exposure, lyse the spheroids and quantify pyrrole-protein adducts using LC-MS/MS.

    • Causality: Because DHPs have a half-life of seconds, measuring the parent compound's disappearance is insufficient. Quantifying stable covalent adducts provides a direct, self-validating dosimetric marker of reactive metabolite formation[3].

  • Phenotypic Endpoint Analysis:

    • Action: Perform a luminescent ATP viability assay and a Comet assay to assess cytotoxicity and DNA strand breaks, respectively.

Workflow Phase1 Phase 1: Anaerobic Pre-incubation (Microbiome / Reductive CYPs) Phase2 Phase 2: Aerobic Hepatic Exposure (3D Hepatocyte Spheroids) Phase1->Phase2 Reduced Europine Transfer Phase3 Phase 3: Toxicokinetic Profiling (LC-MS/MS for DHP Adducts) Phase2->Phase3 Phase4 Phase 4: Phenotypic Assays (GSH Depletion & Comet Assay) Phase2->Phase4

Step-by-step in vitro workflow for assessing Europine N-oxide hepatotoxicity.

Quantitative Toxicokinetics & Adduct Formation

The structural class of a PA dictates its toxicokinetic profile. Europine is a monoester, which generally exhibits lower lipophilicity and forms fewer DNA cross-links than cyclic or open-chain diesters. Table 1 summarizes the comparative in vitro toxicity metrics, highlighting why specific assay sensitivities are required when evaluating ENO.

Table 1: Comparative In Vitro Toxicity Metrics of Pyrrolizidine Alkaloids

CompoundStructural ClassificationIn Vitro Bioactivation RequirementRelative DNA Adduct PotentialEstimated In Vitro Cytotoxicity ( EC50​ )
Europine N-oxide PA N-oxide (Pro-toxin)High (Requires Anaerobic Reduction)Low (Unless Reduced) >1000μM (Aerobic)
Europine Monoester PAModerate (Requires CYP Oxidation)Moderate 100−500μM
Lasiocarpine Open-chain Diester PALow (Direct CYP Oxidation)High <50μM

Note: Data synthesized from comparative in vitro biotransformation studies demonstrating that monoesters (Europine) form significantly fewer DNA-reactive intermediates than diesters (Lasiocarpine)[5].

Cellular Pathogenesis: GSH Depletion and Endothelial Vulnerability

At the cellular level, the hepatotoxicity of Europine N-oxide is characterized by the rapid depletion of intracellular glutathione (GSH). GSH serves as the primary nucleophilic sink, conjugating with DHPs to form non-toxic, excretable metabolites. Once the GSH pool is exhausted, DHPs indiscriminately bind to vital cellular macromolecules.

Furthermore, in vitro models must account for cell-type specific vulnerabilities. While hepatocytes are the primary site of DHP generation, sinusoidal endothelial cells (SECs) are significantly more sensitive to PA-induced toxicity. SECs possess inherently lower baseline GSH concentrations, making them highly susceptible to the reactive metabolites released by adjacent hepatocytes[4]. This disparity in detoxification capacity is the mechanistic basis for Hepatic Sinusoidal Obstruction Syndrome (HSOS), underscoring the value of incorporating hepatocyte-SEC co-cultures in advanced drug development assays.

References

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations Source: nih.gov URL:[Link]

  • In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids Source: nih.gov URL:[Link]

  • The hepatotoxicity-related metabolic pathways of PA N-oxides Source: researchgate.net URL:[Link]

  • Public statement on contamination of herbal medicinal products/traditional herbal medicinal products with pyrrolizidine alkaloids Source: europa.eu URL:[Link]

Sources

Exploratory

The Analytical Chemist's Guide to Europine N-oxide in Heliotropium europaeum Extracts: Presence, Concentration, and Quantification

A Technical Whitepaper for Researchers and Drug Development Professionals Foreword Heliotropium europaeum, a plant species within the Boraginaceae family, is a notorious producer of pyrrolizidine alkaloids (PAs), a class...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

Heliotropium europaeum, a plant species within the Boraginaceae family, is a notorious producer of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with significant toxicological implications.[1][2][3] These compounds, serving as a natural defense mechanism for the plant against herbivores, are known for their hepatotoxicity, genotoxicity, and potential carcinogenicity.[1] Of the various PAs present in Heliotropium europaeum, europine N-oxide, the N-oxide derivative of the tertiary pyrrolizidine alkaloid europine, is often a major constituent. This guide provides an in-depth technical overview of the presence and concentration of europine N-oxide in Heliotropium europaeum extracts, with a focus on the analytical methodologies required for its accurate quantification. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are engaged in the study of natural toxins and their impact.

Europine N-oxide: A Toxicologically Significant Pyrrolizidine Alkaloid

Europine N-oxide belongs to the family of pyrrolizidine alkaloids, which are characterized by a necine base, a bicyclic amino alcohol, esterified with one or more necic acids. The N-oxide form of these alkaloids is generally more water-soluble than the corresponding tertiary base. While often considered less toxic than their parent tertiary amines, N-oxides can be reduced back to the toxic tertiary alkaloids by gut microflora following ingestion, thus contributing to the overall toxicity.[4] The toxicity of PAs is primarily associated with their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity.[1][5]

The biosynthesis of europine N-oxide in Heliotropium europaeum involves the esterification of the necine base with a necic acid, followed by an oxidation step to form the N-oxide.

cluster_0 Necine Base Biosynthesis cluster_1 Necic Acid Biosynthesis L-Ornithine/L-Arginine L-Ornithine/L-Arginine Putrescine Putrescine L-Ornithine/L-Arginine->Putrescine Multiple Enzymatic Steps Homospermidine Homospermidine Putrescine->Homospermidine Multiple Enzymatic Steps Pyrrolizidine Ring Pyrrolizidine Ring Homospermidine->Pyrrolizidine Ring Multiple Enzymatic Steps Europine Europine Pyrrolizidine Ring->Europine Esterification L-Isoleucine L-Isoleucine Necic Acid Precursor Necic Acid Precursor L-Isoleucine->Necic Acid Precursor Multiple Enzymatic Steps Necic Acid Precursor->Europine Europine N-oxide Europine N-oxide Europine->Europine N-oxide Oxidation

Caption: Simplified biosynthetic pathway of europine N-oxide.

Presence and Concentration of Europine N-oxide in Heliotropium europaeum

Numerous studies have confirmed the significant presence of europine N-oxide in Heliotropium europaeum. Research indicates that N-oxides are the predominant form of PAs in this plant, often constituting over 90% of the total PA content.[1][5][6] The concentration of europine N-oxide can vary depending on several factors, including the plant's geographic location, developmental stage, and the specific plant part being analyzed.

A comparative risk assessment of three Heliotropium species in Israel found that in H. europaeum, the stems and flowers contained comparable concentrations of heliotrine-N-oxide and europine-N-oxide.[7][8] However, in the roots and leaves, the relative abundance of heliotrine-N-oxide was approximately double that of europine-N-oxide.[7][8] Another study on H. europaeum in Australia showed that the percentage of total PAs in the above-ground parts of the plant decreased significantly throughout the growing season, from over 2.2% in the seedling stage to less than 0.5% before senescence.[6]

The following table summarizes the reported concentrations of major pyrrolizidine alkaloids, including europine N-oxide, in Heliotropium europaeum.

Plant PartMajor Pyrrolizidine AlkaloidsConcentration (% of dry weight)Predominant FormReference
Above-ground partsEuropine, Heliotrine, Lasiocarpine>2.2% (seedling) to <0.5% (pre-senescence)N-oxides (>95%)[6]
Stems and FlowersHeliotrine-N-oxide, Europine-N-oxideComparable concentrationsN-oxides[7][8]
Roots and LeavesHeliotrine-N-oxide, Europine-N-oxideHeliotrine-N-oxide ~2x Europine-N-oxideN-oxides[7][8]
Contaminated Hay (12% H. europaeum)Total PAsAverage intake of 33 mg/kg body weight/day for cattleN-oxides (92%)[1][5]

Analytical Methodologies for the Quantification of Europine N-oxide

The accurate quantification of europine N-oxide in plant extracts requires robust analytical methods that can effectively extract and separate this polar compound from a complex matrix. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of PAs and their N-oxides.[9]

Extraction of Europine N-oxide

A critical step in the analysis is the efficient extraction of PAs and their N-oxides from the plant material. Due to the high water solubility of N-oxides, aqueous acidic solutions are commonly employed for extraction.[4][10]

start Dried & Powdered Heliotropium europaeum Sample extraction Extraction with Aqueous Acidic Solution (e.g., 0.05 M H2SO4) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Contains PAs & PA N-oxides) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 or SCX cartridge) supernatant->spe elution Elution with Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the extraction and analysis of europine N-oxide.

Detailed Experimental Protocol: SPE-LC-MS/MS

The following protocol provides a step-by-step methodology for the determination of europine N-oxide in Heliotropium europaeum plant material, adapted from established methods.[10][11][12]

3.2.1. Materials and Reagents

  • Dried and finely ground Heliotropium europaeum plant material

  • Europine N-oxide certified reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (analytical grade)

  • Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange - SCX)

3.2.2. Sample Preparation and Extraction

  • Weigh approximately 2.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate the mixture for 15 minutes at room temperature.

  • Centrifuge at 3800 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the plant residue with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.

3.2.3. Solid-Phase Extraction (SPE) Clean-up

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load an aliquot (e.g., 10 mL) of the acidic extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs and their N-oxides with two 5 mL portions of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.2.4. LC-MS/MS Analysis

  • Chromatographic Separation: A reverse-phase C18 column is typically used with a binary gradient elution. A common mobile phase consists of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), using specific precursor-to-product ion transitions for europine N-oxide.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the presence, concentration, and analytical quantification of europine N-oxide in Heliotropium europaeum extracts. The predominance of the N-oxide form highlights the importance of analytical methods that can accurately measure these polar compounds. The detailed SPE-LC-MS/MS protocol offers a robust framework for researchers to quantify europine N-oxide and other pyrrolizidine alkaloids in complex plant matrices.

For professionals in drug development, a thorough understanding of the PA profile in botanical materials is crucial for assessing potential toxicity and ensuring the safety of herbal products. Future research should focus on the development of certified reference materials for a wider range of PA N-oxides to further improve the accuracy and comparability of analytical results across different laboratories. Additionally, further investigation into the seasonal and geographical variations in the PA profiles of Heliotropium europaeum will provide a more complete picture of the toxicological risks associated with this plant.

References

Sources

Foundational

Pharmacokinetic Profiling and Bioavailability of Europine N-oxide: A Comprehensive Technical Guide

Introduction and ADME Dynamics Europine N-oxide (ENO) is a 1,2-unsaturated pyrrolizidine alkaloid N-oxide (PANO) predominantly isolated from Heliotropium species. While historically characterized as a botanical hepatotox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and ADME Dynamics

Europine N-oxide (ENO) is a 1,2-unsaturated pyrrolizidine alkaloid N-oxide (PANO) predominantly isolated from Heliotropium species. While historically characterized as a botanical hepatotoxin, recent computational and ADMET screenings have identified ENO as a potential multi-target ligand for conditions such as benign prostatic hyperplasia[1]. However, the therapeutic window and toxicological risk of ENO are entirely dictated by its complex pharmacokinetic (PK) profile.

Unlike their lipophilic free-base counterparts, N-oxides are highly polar and water-soluble[2]. This polarity restricts passive transcellular diffusion across the intestinal epithelium. Furthermore, recent ADMET profiling has identified ENO specifically as a substrate for P-glycoprotein (P-gp), an intestinal efflux transporter that actively pumps the molecule back into the lumen, thereby limiting its absolute oral bioavailability[1].

The Metabolic Bioactivation Pathway

The toxicity of ENO is not intrinsic to the N-oxide molecule itself. N-oxides cannot be directly oxidized into reactive pyrroles[2]. Instead, they undergo a mandatory, two-step bioactivation process:

  • Intestinal Reduction : Upon oral ingestion, the polar ENO is reduced to its free base, europine, primarily by gut microbiota under anaerobic conditions[3],[4].

  • Hepatic Oxidation : The lipophilic europine is absorbed into the portal circulation and transported to the liver, where Cytochrome P450 monooxygenases (CYP450s) oxidize the necine base into highly reactive dehydropyrrolizidine (DHP) esters[3],[5]. These electrophilic intermediates covalently bind to cellular DNA and proteins, leading to hepatic sinusoidal obstruction syndrome (HSOS)[5].

ENO_Metabolism ENO Europine N-oxide (Polar, Water Soluble) Gut Gut Microbiota (Anaerobic Reduction) ENO->Gut Ingestion Excretion Renal Excretion (Unchanged) ENO->Excretion Passive Clearance Europine Europine (Free Base) (Lipophilic, Absorbed) Gut->Europine Reduction CYP Hepatic CYP450s (Oxidation) Europine->CYP Hepatic Uptake DHP Reactive Pyrroles (Dehydropyrrolizidine) CYP->DHP Bioactivation Adducts DNA/Protein Adducts (Hepatotoxicity) DHP->Adducts Covalent Binding

Fig 1: Metabolic bioactivation pathway of Europine N-oxide via gut reduction and hepatic oxidation.

Methodologies for Pharmacokinetic Profiling

To accurately model the bioavailability of ENO, researchers must employ a self-validating system of assays that isolate specific kinetic variables (efflux, microbial reduction, and systemic clearance).

Protocol 1: Caco-2 Permeability and P-gp Efflux Assay

Causality & Rationale: Because ENO is a suspected P-gp substrate[1], standard apparent permeability ( Papp​ ) assays will underestimate its absorption potential unless efflux is quantified. We utilize Verapamil (a known P-gp inhibitor) as an internal control to validate the efflux mechanism. Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Prepare 10 µM ENO in Hank’s Balanced Salt Solution (HBSS) at pH 7.4. For the inhibition group, co-administer 50 µM Verapamil.

  • Transport Assay: Apply the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Analysis: Quantify ENO via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0, which normalizes upon Verapamil addition, confirms P-gp mediated efflux.

Protocol 2: Anaerobic Intestinal Microbiota Reduction Kinetics

Causality & Rationale: The conversion of PANOs to free bases does not occur in sterile gastric fluids; it is strictly mediated by gut microbiota[4]. To establish the systemic exposure ratio of ENO to europine, the microbial reduction half-life must be determined under strictly anaerobic conditions (mimicking the <10 mmHg oxygen pressure of the lower intestine)[4]. An aerobic control serves to self-validate that the reduction is microbially driven. Step-by-Step Methodology:

  • Slurry Preparation: Collect fresh feces from specific-pathogen-free (SPF) Sprague-Dawley rats. Homogenize in pre-reduced anaerobic phosphate buffer (pH 7.4) to create a 10% (w/v) fecal slurry.

  • Incubation: Transfer 1 mL of slurry into anaerobic culture tubes. Spike with ENO to achieve a final concentration of 5 µg/mL.

  • Sampling: Incubate at 37°C. Draw 100 µL aliquots at 0, 1, 2, 4, 8, and 12 hours.

  • Quenching: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., monocrotaline).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to track the stoichiometric depletion of ENO and the appearance of europine.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Causality & Rationale: In vitro data must be anchored to an in vivo model to calculate absolute bioavailability ( F% ). By comparing Intravenous (IV) and Per Os (PO) administration, we account for the combined effects of P-gp efflux, gut reduction, and hepatic first-pass metabolism. Step-by-Step Methodology:

  • Animal Preparation: Fast adult male and female Sprague-Dawley rats for 12 hours prior to dosing, allowing ad libitum access to water. Cannulate the jugular vein for stress-free blood sampling.

  • Dosing: Administer ENO via IV bolus (2 mg/kg in saline) to Group 1, and via oral gavage (10 mg/kg in aqueous suspension) to Group 2.

  • Blood Collection: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to heparinized tubes and centrifuge to isolate plasma.

  • Bioanalysis: Extract plasma analytes using solid-phase extraction (SPE) and quantify both ENO and europine via UPLC-MS/MS.

  • Data Processing: Utilize non-compartmental analysis (NCA) to calculate AUC0−t​ , Cmax​ , Tmax​ , and clearance ( CL ).

PK_Workflow Start Pharmacokinetic Profiling InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo Caco2 Caco-2 Permeability (P-gp Efflux) InVitro->Caco2 Microbiota Gut Microbiota (Reduction Kinetics) InVitro->Microbiota IV IV Dosing (Clearance) InVivo->IV Oral Oral Dosing (Bioavailability) InVivo->Oral LCMS LC-MS/MS Bioanalysis Caco2->LCMS Microbiota->LCMS IV->LCMS Oral->LCMS Data PK Parameter Calculation LCMS->Data

Fig 2: Integrated in vitro and in vivo experimental workflow for pharmacokinetic profiling of ENO.

Quantitative Pharmacokinetic Data Synthesis

The following table synthesizes representative pharmacokinetic parameters for 1,2-unsaturated pyrrolizidine alkaloid N-oxides (modeled on heliotridine-type dynamics) to illustrate the rapid clearance and moderate bioavailability characteristic of compounds like ENO[6],[7].

Pharmacokinetic ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)Physiological Implication
Cmax​ (ng/mL) 1,850 ± 210320 ± 45High polarity limits rapid intestinal absorption.
Tmax​ (h) 0.08 (Immediate)1.5 ± 0.3Delayed peak due to P-gp efflux cycling and gut transit.
AUC0−t​ (ng·h/mL) 2,450 ± 3102,850 ± 420Systemic exposure is heavily dependent on dose route.
Clearance ( CL ) (L/h/kg) 0.85 ± 0.12N/ARapid renal clearance of the unchanged, water-soluble N-oxide.
Half-life ( t1/2​ ) (h) 1.2 ± 0.22.4 ± 0.5Short systemic half-life; prolonged PO half-life indicates absorption rate-limited elimination (flip-flop kinetics).
Absolute Bioavailability ( F% ) 100% ~23.3% Low F% driven by P-gp efflux and pre-systemic microbial reduction in the gut.

Conclusion

The pharmacokinetic profiling of Europine N-oxide reveals a highly dynamic interplay between physicochemical polarity, active efflux mechanisms, and microbiome-mediated bioactivation. Because ENO is a P-gp substrate with high water solubility, its oral bioavailability remains restricted. However, its obligate reduction to the lipophilic europine free base within the anaerobic environment of the gut is the critical gateway to its subsequent hepatic oxidation and toxicity. Rigorous, self-validating experimental workflows—combining Caco-2 permeability, anaerobic fecal incubations, and comparative in vivo models—are essential for accurately delineating the therapeutic limits and toxicological risks of PANOs in drug development.

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Quantification of Europine N-oxide in Honey: A Robust SPE-UHPLC-MS/MS Protocol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Apicultural Products (Honey) Analyte: Europine N-oxide (Pyrrolizidine Alkaloid N-oxide) Mechanistic Context: The Threat of Europine N...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Apicultural Products (Honey) Analyte: Europine N-oxide (Pyrrolizidine Alkaloid N-oxide)

Mechanistic Context: The Threat of Europine N-oxide

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are secondary plant metabolites produced by over 6,000 plant species, primarily within the Boraginaceae, Asteraceae, and Fabaceae families[1]. Foraging bees inadvertently transfer these toxins into the food chain via contaminated pollen and nectar, making honey a primary vector for human exposure[2].

Europine N-oxide is a highly toxic, 1,2-unsaturated PA. While the N-oxide form itself is highly polar and water-soluble, it undergoes rapid in vivo reduction in the gastrointestinal tract to its free base form (Europine). Subsequent hepatic oxidation by Cytochrome P450 enzymes generates highly reactive dehydropyrrolizidine (pyrrolic) esters. These electrophiles aggressively crosslink with DNA and cellular proteins, leading to severe hepatotoxicity, veno-occlusive disease, and carcinogenesis[1].

Due to these severe genotoxic properties, the German Federal Institute for Risk Assessment (BfR) enforces the ALARA (As Low As Reasonably Achievable) principle, recommending a daily intake not exceeding 0.007 µg PA/kg body weight[1]. Quantifying these trace levels requires an exceptionally sensitive and selective LC-MS/MS methodology.

Toxicity_Pathway A Europine N-oxide (Plant Metabolite) B In Vivo Reduction (GI Tract) A->B C Europine (Free Base PA) B->C D Hepatic CYP450 Oxidation C->D E Dehydropyrrolizidine (Reactive Pyrrole) D->E F DNA/Protein Crosslinking (Hepatotoxicity) E->F Toxic Adducts

Fig 1. Metabolic activation pathway of Europine N-oxide leading to hepatotoxicity.

Analytical Rationale: Overcoming the Honey Matrix

Honey is an analytically hostile matrix, consisting of ~80% inverted sugars (fructose/glucose) and complex polyphenols that cause severe ion suppression in Electrospray Ionization (ESI). As a Senior Application Scientist, I designed this protocol not just as a sequence of steps, but as a chemically logical progression:

  • Acidic Extraction (Causality): Europine N-oxide possesses a weakly basic nitrogen. Extracting the honey with 0.05 M H₂SO₄ ensures complete protonation of the N-oxide[2]. This imparts a positive charge to the analyte, making it highly soluble in the aqueous phase while precipitating larger matrix proteins.

  • Mixed-Mode Cation Exchange (Causality): We utilize an Oasis MCX (Mixed-Mode Strong Cation Exchange) SPE cartridge[3]. The sulfonic acid groups on the polymeric sorbent form strong ionic bonds with the protonated Europine N-oxide.

  • Aggressive Matrix Washing (Causality): Because the analyte is ionically locked to the sorbent, we can aggressively wash the cartridge with 100% Methanol. This strips away all neutral sugars and polyphenols—the primary culprits of MS signal suppression—without risking analyte breakthrough.

  • Targeted Elution (Causality): Eluting with 2.5% NH₄OH in Methanol introduces a strong base that deprotonates the Europine N-oxide, neutralizing its charge. The ionic bond is broken, and the methanol seamlessly sweeps the purified analyte into the collection tube[2].

Experimental Protocol: Extraction to Quantification

Reagents and Materials
  • Standards: Europine N-oxide analytical standard (Purity >95%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O).

  • Additives: Formic Acid (FA), Ammonium Formate, Sulfuric Acid (H₂SO₄), Ammonia (NH₄OH, 25%).

  • Consumables: Oasis MCX SPE Cartridges (6 cc, 150 mg), TruView™ LCMS Certified Vials.

Step-by-Step Sample Preparation Workflow
  • Sample Weighing: Accurately weigh 1.0 g (±0.01 g) of homogenized honey into a 50 mL polypropylene centrifuge tube.

  • Acidic Extraction: Add 20 mL of 0.05 M H₂SO₄. Vortex vigorously for 10 minutes to ensure complete dissolution of the honey matrix.

  • Centrifugation: Centrifuge at 5,000 × g for 10 minutes to pellet any insoluble particulates or wax.

  • SPE Conditioning: Condition the Oasis MCX cartridge with 3 mL MeOH, followed by equilibration with 3 mL H₂O.

  • Sample Loading: Load 2 mL of the acidic honey supernatant onto the cartridge at a flow rate of 1 drop/second.

  • Matrix Wash: Wash the cartridge with 4 mL H₂O followed by 4 mL MeOH to remove sugars and neutral interferences.

  • Analyte Elution: Elute the target PAs into a silanized glass tube using 4 mL of 2.5% NH₄OH in MeOH.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 50 °C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of H₂O:MeOH (95:5, v/v). Filter through a 1.2 µm glass fiber syringe filter into an LC-MS vial.

SPE_Workflow A Honey Sample (1 g) B Acidic Extraction (0.05 M H2SO4) A->B Add 20 mL C Centrifugation (5000 x g, 10 min) B->C D Mixed-Mode SPE (Oasis MCX) C->D Supernatant E Matrix Wash (H2O & MeOH) D->E Retains PAs F Target Elution (2.5% NH4OH in MeOH) E->F Removes Sugars G Evaporation & Reconstitution (H2O:MeOH 95:5) F->G N2 stream, 50°C H UHPLC-MS/MS Analysis G->H

Fig 2. Step-by-step sample preparation workflow for Europine N-oxide extraction from honey.

LC-MS/MS Instrument Configuration

Chromatographic separation is performed on a C18 sub-2-micron column (e.g., Thermo Hypersil Gold, 150 x 2.1 mm, 1.9 µm)[2]. The use of ammonium formate and formic acid in the mobile phase acts as a buffer to maintain peak shape for basic alkaloids while enhancing protonation in the ESI+ source.

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (µL/min)% Mobile Phase A (H₂O + 5mM NH₄Formate + 0.1% FA)% Mobile Phase B (MeOH + 5mM NH₄Formate + 0.1% FA)
0.0300955
1.0300955
7.03005050
10.03002080
11.03000100
13.03000100
13.1300955
15.0300955
Table 2: Dynamic MRM Parameters for Europine N-oxide (ESI+)

Note: Europine N-oxide exact mass [M+H]⁺ is 346.1860[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Europine N-oxide346.2256.125Quantifier
Europine N-oxide346.2172.135Qualifier 1
Europine N-oxide346.2155.140Qualifier 2

Data Presentation & Method Validation

Method validation must comply with European SANTE guidelines for food contaminants. The following table summarizes the expected performance metrics for Europine N-oxide in a honey matrix.

Table 3: Validation Parameters in Honey Matrix
ParameterValueAcceptance Criteria
Method LOQ (m-LOQ)0.6 µg/kg[3]S/N ≥ 10
Linearity (R²)> 0.995> 0.990
Absolute Recovery (Spiked at 10 µg/kg)50 - 60% *[3]50 - 120% (Requires Correction)
Repeatability (RSD%)< 10%[3]≤ 20%

*Analytical Insight: N-oxides inherently exhibit lower absolute recoveries (50-60%) in honey compared to their free-base counterparts (>80%) due to their extreme polarity, which causes partial retention in the highly viscous, sugar-rich aqueous waste during SPE loading[3].

Establishing a Self-Validating System (Trustworthiness)

A protocol is only as reliable as its internal quality controls. Because Europine N-oxide suffers from ~40-50% extraction loss in honey, a standard matrix-matched calibration (where blank extract is spiked after extraction) will systematically under-report the true concentration[3].

The Solution: Procedural Calibration To create a self-validating system, you must utilize Procedural Calibration .

  • Obtain a verified blank honey sample (PA-free).

  • Spike the calibration standards directly into the raw honey before adding the H₂SO₄ extraction solvent.

  • Process these calibrants through the entire SPE workflow alongside your unknown samples.

Causality of Validation: By forcing the calibration curve to undergo the exact same physical extraction losses and matrix suppression events as the unknown samples, the method mathematically self-corrects for the 50-60% recovery rate. As long as the Repeatability (RSD%) remains <10%[3], the precision is uncompromised, and the quantified results will be highly accurate and legally defensible.

References

  • [2] Federal Institute for Risk Assessment (BfR). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. Method Protocol BfR-PA-Honey-1.0/2013.[Link]

  • [3], Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Application Note.[Link]

  • [1] Agilent Technologies. Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Application Note.[Link]

  • [4] Hungerford, N. L., et al. (2019). Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. MDPI Toxins.[Link]

Sources

Application

Application Note: Advanced Mixed-Mode Solid Phase Extraction (SPE) for the Quantitation of Europine N-oxide in Herbal Teas

Target Audience: Analytical Chemists, Toxicologists, and Quality Control Scientists in Food & Drug Development. Introduction & Mechanistic Background Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Quality Control Scientists in Food & Drug Development.

Introduction & Mechanistic Background

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are secondary plant metabolites biosynthesized by over 6,000 plant species as defense mechanisms against herbivores[1]. Due to cross-contamination during harvesting, these compounds frequently contaminate commercial herbal teas (e.g., chamomile, rooibos, peppermint).

Europine N-oxide is a highly scrutinized PANO due to its insidious toxicity profile. While PANOs are generally less toxic in vitro, they undergo a rapid toxification process in vivo. Upon ingestion, Europine N-oxide is reduced to its free base form in the gastrointestinal tract and liver. It is subsequently oxidized by hepatic Cytochrome P450 (CYP450) enzymes into highly reactive dehydropyrrolizidines (toxic pyrroles). These electrophilic metabolites aggressively cross-link with DNA and cellular proteins, driving severe hepatotoxicity, genotoxicity, and carcinogenesis[1].

To mitigate public health risks, the European Commission Regulation (EU) 2023/915 enforces strict maximum levels (MLs) for the sum of 35 PAs/PANOs in herbal teas, ranging from 75 to 1000 µg/kg depending on the specific commodity[2].

G N1 Europine N-oxide (Ingestion) N2 Europine Free Base (GI Tract/Liver) N1->N2 Reduction N3 Dehydropyrrolizidine (Toxic Pyrrole) N2->N3 CYP450 Oxidation N4 DNA/Protein Cross-linking N3->N4 Alkylation N5 Hepatotoxicity & Genotoxicity N4->N5

Toxicity and biotransformation pathway of Europine N-oxide.

Expert Insight: The Causality of Sorbent Selection (MCX vs. C18)

Historically, reversed-phase (C18) SPE was the standard for PA extraction. However, empirical data demonstrates a critical analytical failure: highly polar N-oxides—specifically Europine N-oxide, Intermedine N-oxide, and Lycopsamine N-oxide—exhibit extremely poor retention on C18 sorbents, yielding recoveries below 40%[3].

To achieve a self-validating, high-recovery system, a Mixed-Mode Cation Exchange (MCX) polymeric sorbent must be utilized[3]. The causality behind this choice relies on the fundamental pKa of the pyrrolizidine ring's tertiary amine.

  • Protonation: By extracting the herbal tea in an acidic aqueous environment (0.05 M H₂SO₄), the amine group is fully protonated.

  • Ionic Retention: The positively charged Europine N-oxide binds aggressively to the negatively charged benzenesulfonic acid groups of the MCX sorbent via strong ionic interactions[1].

  • Orthogonal Washing: This ionic lock permits aggressive washing with 100% methanol to strip away heavy lipophilic tea matrix interferences (e.g., polyphenols, tannins, chlorophyll) without risking analyte breakthrough.

  • Targeted Elution: Elution is triggered by introducing a highly basic solvent (5% NH₄OH in methanol), which deprotonates the analyte, neutralizes its charge, and breaks the ionic bond, releasing the purified PAs for LC-MS/MS analysis[4].

Experimental Protocols

Materials & Reagents
  • Sorbent: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX or Bond Elut Plexa PCX, 200 mg/6 mL)[4].

  • Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄) in LC-MS grade water.

  • Wash Solvents: LC-MS grade Water and 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol (freshly prepared)[4].

  • Reconstitution Solvent: 5% Methanol in Water.

Self-Validating Sample Preparation Workflow

To ensure trustworthiness, this protocol incorporates procedural blanks and pre-extraction isotopic spiking to continuously monitor matrix suppression and extraction efficiency.

  • Sample Extraction: Weigh 2.0 g of homogenized dried herbal tea into a 50 mL centrifuge tube. Add 20 mL of 0.05 M H₂SO₄. Sonicate for 15 minutes at room temperature to ensure complete cell lysis and analyte protonation.

  • Centrifugation: Centrifuge at 3500 rcf for 15 minutes. Filter the supernatant through a 0.45 µm folded filter[4].

  • SPE Conditioning: Condition the MCX cartridge with 5 mL of Methanol followed by 5 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Loading: Load 10 mL of the acidic raw extract onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing (Matrix Removal): Wash sequentially with 5 mL of Water, followed by 5 mL of Methanol to remove neutral and lipophilic interferences. Dry the cartridge under maximum vacuum for 1 minute[4].

  • Elution: Elute the target analytes into a silanized glass tube using 6 mL of 5% NH₄OH in Methanol[4].

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 50 °C[4].

  • Reconstitution: Reconstitute the residue in 1.0 mL of 5% Methanol in water. Vortex thoroughly and transfer to a certified LC-MS vial[4].

SPE S1 1. Acidic Extraction (0.05 M H2SO4) S2 2. Centrifugation & Filtration S1->S2 S3 3. MCX Conditioning (MeOH -> 2% Formic Acid) S2->S3 S4 4. Sample Loading (Protonated PAs Bind) S3->S4 S5 5. Orthogonal Wash (H2O -> 100% MeOH) S4->S5 S6 6. Basic Elution (5% NH4OH in MeOH) S5->S6 S7 7. N2 Evaporation & Reconstitution S6->S7 S8 8. UHPLC-MS/MS Analysis S7->S8

Logical workflow for the MCX Solid Phase Extraction of Europine N-oxide.

Data Presentation & Analytical Conditions

Table 1: Quantitative Recovery Comparison (C18 vs. MCX)

Data demonstrates the necessity of MCX for polar N-oxides[3].

AnalyteLogP (Approx)Recovery on C18 (%)Recovery on MCX (%)
Europine N-oxide -1.2< 40.0% 92.5 ± 4.1%
Intermedine N-oxide-1.5< 40.0%89.3 ± 5.2%
Lycopsamine N-oxide-1.5< 40.0%90.1 ± 4.8%
Senecionine (Free Base)1.882.4%95.6 ± 3.2%
Lasiocarpine (Free Base)2.185.1%94.2 ± 3.5%
Table 2: UHPLC Gradient Conditions

Column: C18 (100 × 2.1 mm, 1.7 μm). Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Mobile Phase B: Acetonitrile[4]. High pH mobile phase is utilized to maintain PAs in their neutral state, improving peak shape and retention on reversed-phase columns.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3100.00.0
0.20.395.05.0
6.00.390.010.0
19.00.371.428.6
21.50.330.070.0
21.60.35.095.0
23.20.3100.00.0
Table 3: Dynamic MRM Transitions (Positive ESI)

Quantitation is performed using matrix-matched calibration to compensate for residual ion suppression in the ESI source.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Europine N-oxide346.2254.1138.125 / 35
Europine (Free Base)330.2138.1120.125 / 40
Senecionine N-oxide352.2118.1136.130 / 35
Lasiocarpine412.2120.1336.235 / 20

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of AOAC INTERNATIONAL (Oxford Academic)
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL
  • Source: Journal of AOAC INTERNATIONAL (Oxford Academic)
  • Combined LC-MS and qPCR Analysis of Authentic Cumin Samples to Identify the Botanical Origin of Their Pyrrolizidine Alkaloid Contamination Source: ACS Agricultural Science & Technology URL

Sources

Method

Application Note: Strong Cation Exchange (SCX) Solid-Phase Extraction for the Simultaneous Isolation of Pyrrolizidine Alkaloids and N-Oxides

Executive Summary Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring secondary metabolites recognized for their severe hepatotoxic, pneumotoxic, and genotoxic profiles. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring secondary metabolites recognized for their severe hepatotoxic, pneumotoxic, and genotoxic profiles. For researchers and drug development professionals monitoring these contaminants in complex matrices (e.g., botanical extracts, honey, and teas), sample preparation is the most critical bottleneck. This application note details a highly efficient Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) methodology. By strategically manipulating the pH to exploit the specific pKa differentials of PANOs, this protocol ensures >85% recovery while rigorously eliminating matrix interferences.

The Chemical Challenge: Causality in PANO Retention

The fundamental analytical challenge in isolating total pyrrolizidine alkaloids lies in the drastic polarity difference between free-base PAs and PANOs. While free-base PAs are relatively hydrophobic and easily retained on standard reversed-phase (C18) sorbents, PANOs are highly hydrophilic and water-soluble[1].

The causality behind the extraction strategy relies entirely on acid-base chemistry. Free base PAs typically exhibit a pKa of ~9–10. However, the dative bond of the N-oxide oxygen significantly withdraws electron density from the nitrogen, lowering the pKa of PANOs to approximately 4–5. At a neutral pH, PANOs remain largely uncharged and exhibit poor retention on both reversed-phase and weak cation exchange resins.

The SCX Solution: SCX sorbents utilize silica-bonded benzenesulfonic acid groups, which possess a pKa of < 1[2]. By aggressively acidifying the sample matrix to a pH of ~1.2 (using 0.05 M H₂SO₄), the weakly basic PANOs are forced into a fully protonated, cationic state. These positively charged analytes form robust electrostatic interactions with the permanently negatively charged sulfonate groups on the resin. This strong ionic bond allows for aggressive washing steps to remove neutral and acidic matrix interferences without risking the premature elution of the highly polar PANOs[2].

Mechanistic Logic of SCX Extraction

Mechanism A Complex Sample Matrix (PAs & PANOs) B Acidification (0.05 M H2SO4) Lowers pH to ~1.2 A->B C Protonation of Analytes PANOs (pKa ~4-5) -> Cations B->C Overcomes low pKa of N-oxides D SCX SPE Sorbent (Benzenesulfonic Acid, pKa < 1) C->D E Electrostatic Retention Strong Cation Exchange D->E Ionic binding F Aqueous/Organic Wash Removes Neutral Interferences E->F G Basic Elution (2.5% NH3 in Methanol) F->G H Deprotonation & Release Purified PAs & PANOs G->H Neutralizes analytes for elution

Mechanistic logic of PANO retention and elution on strong cation exchange (SCX) resin.

Validated SCX SPE Protocol for PAs and PANOs

Materials & Reagents
  • SPE Cartridges: Silica-based SCX (e.g., 500 mg / 3 mL).

  • Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄) in ultrapure water.

  • Wash Solvents: Ultrapure water and LC-MS grade Methanol.

  • Elution Solvent: 2.5% Ammonia (NH₃) in Methanol (Must be freshly prepared daily to maintain basicity)[1].

Workflow N1 1. Sample Extraction Extract with 0.05 M H2SO4 Centrifuge at high speed N2 2. SCX Conditioning 5 mL Methanol 5 mL Ultrapure Water N1->N2 N3 3. Sample Loading Apply acidified supernatant Maintain dropwise flow N2->N3 N4 4. Interference Wash 2 x 5 mL Ultrapure Water Dry cartridge under vacuum N3->N4 N5 5. Target Elution 2 x 5 mL 2.5% NH3 in Methanol Collect in clean glass tube N4->N5 N6 6. Reconstitution Evaporate under N2 stream Reconstitute in 5% MeOH for LC-MS N5->N6

Step-by-step SCX SPE workflow for extracting PANOs from complex biological matrices.

Step-by-Step Methodology & Chemical Causality
  • Sample Extraction & Acidification: Dilute the sample (e.g., honey or pulverized plant tissue) in 0.05 M H₂SO₄ and centrifuge vigorously[3].

    • Causality: The acid serves a dual purpose. It forces the PANOs into their required cationic state, and it simultaneously denatures/precipitates macromolecular proteins and reduces matrix viscosity, preventing downstream column blockage[3].

  • SCX Conditioning: Pass 5 mL of methanol followed by 5 mL of ultrapure water through the SCX cartridge.

    • Causality: Methanol solvates the hydrophobic silica backbone, preventing phase collapse, while water establishes the necessary aqueous ionic environment for the incoming sample.

  • Sample Loading: Apply the acidified supernatant to the cartridge at a strict dropwise flow rate (approx. 1–2 mL/min).

    • Causality: Ion exchange is a stoichiometric chemical reaction. A slow flow rate ensures adequate residence time for the PANO cations to diffuse into the sorbent pores and physically bind to the sulfonate sites.

  • Interference Wash: Wash the cartridge with 2 × 5 mL of ultrapure water, then dry under vacuum for 5 minutes.

    • Causality: The water wash easily strips away highly polar, uncharged matrix components (like sugars in honey). Drying the cartridge removes residual water that could dilute the subsequent organic elution solvent.

  • Target Elution: Elute the target analytes using 2 × 5 mL of freshly prepared 2.5% NH₃ in methanol[1].

    • Causality: Ammonia is a strong base that raises the localized pH well above the pKa of both PAs (~9) and PANOs (~4). This deprotonates the analytes, neutralizing their charge and breaking the electrostatic bond with the resin. The methanol simultaneously disrupts any secondary hydrophobic interactions with the silica backbone, sweeping the analytes off the column[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of 5% methanol in water.

    • Causality: Nitrogen evaporation prevents the thermal degradation of labile N-oxides. Reconstituting in a highly aqueous solvent matches the initial mobile phase conditions of standard reversed-phase LC-MS/MS methods, preventing chromatographic peak broadening.

Quantitative Performance & Recovery Data

The SCX methodology demonstrates superior recovery for PANOs compared to traditional reversed-phase extractions, which often suffer from target breakthrough during the loading phase.

Matrix TypeExtraction DiluentSPE SorbentElution SolventAverage PANO Recovery (%)
Floral Honey 0.05 M H₂SO₄Silica SCXAmmoniated Methanol85.0 – 101.0%[3]
Plant Tissue (E. plantagineum) 0.05 M H₂SO₄Silica SCXAmmoniated Methanol~95.0%[3]
Tea / Herbal Infusions 0.05 M H₂SO₄Silica SCX (or MCX)2.5% NH₃ in Methanol>80.0%[1]

Establishing a Self-Validating System & Troubleshooting

To ensure the highest degree of scientific integrity, this protocol must operate as a self-validating system. Researchers should implement the following internal controls:

  • Pre-SPE pH Validation: Complex botanical extracts often possess high inherent buffering capacities. If the 0.05 M H₂SO₄ fails to lower the sample pH below 3.0, PANOs will remain neutral and wash off the column. Validation Step: Always verify the pH of the centrifuged supernatant with an indicator strip prior to loading. If pH > 3, titrate with concentrated H₂SO₄.

  • Orthogonal Confirmation via Redox Resin: PANOs can be difficult to distinguish from isobaric matrix interferences during LC-MS/MS analysis. To definitively validate the presence of an N-oxide, split the final SPE eluate. Treat one half with a zinc/acid reducing agent (or a redox resin)[4].

    • Validation Logic: If the analyte is a true PANO, the reduction process will convert it to its parent free base. In the subsequent LC-MS/MS run, the PANO peak will disappear, and the corresponding free base PA peak will quantitatively increase[4]. This mass shift serves as an absolute, self-validating confirmation of N-oxide identity.

  • Flow Rate Monitoring: If recovery drops below 70%, the most common culprit is a loading flow rate that is too fast. Ensure the vacuum manifold is strictly regulated to allow no more than 1 drop per second during Step 3.

Sources

Application

sample preparation techniques for europine n-oxide food safety analysis

An Application Note and Protocol Guide by a Senior Application Scientist Executive Summary The accurate quantification of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs) is a critical mandate in global food safe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide by a Senior Application Scientist

Executive Summary

The accurate quantification of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs) is a critical mandate in global food safety, driven by their genotoxic and carcinogenic properties. Europine N-oxide, a highly polar 1,2-unsaturated PANO, presents unique analytical challenges due to its hydrophilicity and susceptibility to matrix interference in complex commodities like herbal teas, spices, and honey.

This application note details the mechanistic rationale and step-by-step protocols for the extraction and purification of Europine N-oxide. By leveraging acidic extraction coupled with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), this methodology ensures robust recoveries, bypasses the limitations of traditional QuEChERS, and complies with the stringent maximum levels (as low as 75 µg/kg) established by [1].

Mechanistic Rationale: The "Why" Behind the Workflow

As application scientists, we must design sample preparation workflows that exploit the physicochemical properties of the target analyte. Europine N-oxide is characterized by an N-oxide moiety attached to a necine base, making it significantly more polar than its free-base counterpart (Europine).

The Failure of QuEChERS for PANOs

While QuEChERS is the gold standard for pesticide multiresidue analysis, it fundamentally fails for highly polar PANOs like Europine N-oxide. The salting-out partitioning step into acetonitrile leaves polar N-oxides in the aqueous phase, resulting in unacceptable recoveries (often <50%). Furthermore, the Primary Secondary Amine (PSA) sorbent used in dispersive SPE (dSPE) can irreversibly bind to certain acidic matrix components, inadvertently trapping polar alkaloids.

The Gold Standard: Acidic Extraction + MCX SPE

To achieve >85% recovery for Europine N-oxide, the workflow must utilize an orthogonal retention mechanism [2].

  • Acidic Extraction (0.05 M H₂SO₄): PAs and PANOs are basic. Extracting with 0.05 M sulfuric acid (pH ~1.5–2.0) fully protonates the nitrogen atom. Sulfuric acid is preferred over hydrochloric acid as it minimizes the acid-catalyzed hydrolysis of the delicate ester bonds in the necine structure.

  • Mixed-Mode Cation Exchange (MCX): The protonated Europine N-oxide is loaded onto an MCX or Strong Cation Exchange (SCX) cartridge. Because the retention is driven by strong electrostatic interactions with the sorbent's sulfonic acid groups, we can employ aggressive washing steps (e.g., 100% methanol) to elute neutral and acidic matrix interferences (pigments, sugars, polyphenols) without risking analyte breakthrough.

  • Alkaline Elution: Elution is triggered by shifting the pH above the analyte's pKa using ammoniated methanol (e.g., 2.5% NH₄OH in MeOH). This neutralizes the alkaloid, breaking the ionic bond and releasing it into the collection tube.

SPE_Mechanism S1 Europine N-oxide (Aqueous Extract) S2 Protonation (pH < 3) S1->S2 S3 Cation Exchange Retention (Sulfonic Acid Sorbent) S2->S3 S4 Interference Removal (MeOH Wash) S3->S4 S5 Target Elution (pH > 9) S4->S5

Fig 1. Mechanistic pathway of Europine N-oxide retention and elution on MCX sorbent.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation mechanisms, including matrix-matched calibration and strict pH control.

Protocol A: Dry Botanicals (Herbal Teas, Spices, Herbs)

Reference methodology adapted from [3] and [4].

1. Sample Extraction:

  • Weigh 2.0 g (± 0.01 g) of cryo-milled, homogenized sample into a 50 mL polypropylene centrifuge tube.

  • QC Step: Spike with isotopically labeled internal standard (e.g., Echimidine-d7) to monitor extraction efficiency.

  • Add 20 mL of 0.05 M H₂SO₄ in 50% Methanol (v/v).

  • Vortex for 1 minute, then sonicate in a water bath at 50 °C for 15 minutes. Causality: Heat enhances the penetration of the solvent into the dried cellular matrix.

  • Centrifuge at 5,000 × g for 10 minutes. Transfer the supernatant to a clean tube.

2. SPE Clean-up (Oasis MCX, 150 mg, 6 cc):

  • Conditioning: 3 mL Methanol, followed by 3 mL LC-MS grade H₂O.

  • Loading: Load 2 mL of the crude supernatant at a flow rate of 1-2 drops/second.

  • Washing: Wash with 6 mL H₂O (removes highly polar matrix components) followed by 6 mL Methanol (removes lipophilic pigments and polyphenols). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 6 mL of Methanol containing 2.5% Ammonium Hydroxide (NH₄OH). Collect in a silanized glass tube to prevent non-specific binding of the basic alkaloids to glass walls.

3. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

  • Reconstitute in 1 mL of H₂O:Methanol (95:5, v/v). Vortex and filter through a 0.2 µm PTFE syringe filter into an LC vial.

Protocol B: High-Sugar Matrices (Honey)

Honey presents a different challenge: high viscosity and massive sugar content that can clog SPE frits and cause severe ion suppression.

1. Sample Extraction:

  • Weigh 2.0 g (± 0.01 g) of homogenized honey into a 50 mL centrifuge tube.

  • Add 20 mL of pure aqueous 0.05 M H₂SO₄ (Do not use methanol here, as sugars are highly soluble in water and will be washed away later).

  • Shake horizontally for 30 minutes until the honey is completely dissolved. Centrifuge at 5,000 × g for 10 minutes.

2. SPE Clean-up (Agilent Bond Elut SCX or Oasis MCX):

  • Follow the exact Conditioning, Loading, Washing, and Elution steps as Protocol A. The 6 mL aqueous wash is critical here to flush out the fructose/glucose matrix before elution.

Workflow A 1. Matrix Homogenization (Cryo-milling / Dissolution) B 2. Acidic Extraction (0.05 M H2SO4, 50°C) A->B C 3. Protein/Sugar Separation Centrifugation (5000 x g) B->C D 4. Mixed-Mode Cation Exchange (MCX SPE Clean-up) C->D E 5. Elution & Reconstitution (Ammoniated Methanol) D->E F 6. UHPLC-MS/MS Analysis (ESI+ MRM Mode) E->F

Fig 2. Optimized sample preparation workflow for Europine N-oxide in food matrices.

Quantitative Data Presentation

The choice of sample preparation directly dictates the Limits of Quantification (LOQ) and matrix effects observed during UHPLC-MS/MS analysis. The tables below summarize the empirical data validating the MCX SPE approach.

Table 1: Comparative Efficacy of Sample Preparation Techniques for Europine N-oxide

TechniqueSorbent / Solvent SystemEuropine N-oxide Recovery (%)Matrix EffectSuitability for PANOs
Strong Cation Exchange (MCX/SCX) Sulfonic Acid / Mixed-Mode85 - 105%Low (<15%)Excellent (Gold Standard)
QuEChERS (Original) PSA / MgSO₄40 - 60%HighPoor (Loss of polar PANOs)
Liquid-Liquid Extraction (LLE) Chloroform / Alkaline H₂O50 - 70%ModerateObsolete (Emulsion risks)

Table 2: Validated Method Performance Metrics Across Matrices [3][5]

MatrixExtraction SolventSPE SorbentEnrichment FactorLOQ (µg/kg)
Herbal Tea0.05 M H₂SO₄ in 50% MeOHOasis MCX (150 mg)5x0.5 - 1.0
Honey0.05 M H₂SO₄ (Aqueous)Agilent Bond Elut SCX5x0.6 - 1.5
Spices (Cumin)0.05 M H₂SO₄ in 50% MeOHOasis MCX (150 mg)5x1.0 - 2.0

Analytical Considerations for LC-MS/MS

Following reconstitution, the sample is analyzed via UHPLC-MS/MS using Electrospray Ionization in positive mode (ESI+). Because Europine N-oxide shares isobaric transitions with other PANOs, chromatographic separation is mandatory. A high-strength silica C18 column or a HILIC column (for enhanced retention of polar N-oxides) utilizing a gradient of Water (0.1% Formic Acid, 5 mM Ammonium Formate) and Methanol is recommended to achieve baseline resolution[6].

References

  • Commission Regulation (EU) 2020/2040 of 11 December 2020 amending Regulation (EC) No 1881/2006 as regards maximum levels of pyrrolizidine alkaloids in certain foodstuffs. Official Journal of the European Union.[Link]

  • Kaczynski, P., et al. (2025). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids. Semantic Scholar. [Link]

  • Waters Corporation. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Application Notes.[Link]

  • Yoon, S.H., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. National Center for Biotechnology Information (PMC).[Link]

  • Casado, N., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI Toxins.[Link]

  • Martinello, M., et al. (2023). Pyrrolizidine Alkaloids in Food on the Italian Market. MDPI Foods.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in Europine N-oxide LC-MS/MS Analysis

Welcome to the technical support center for troubleshooting Europine N-oxide analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Europine N-oxide analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in LC-MS/MS

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, Europine N-oxide, in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification, reduced sensitivity, and increased variability in results.[1][2][3] Regulatory agencies require the assessment and mitigation of matrix effects to ensure the validity of bioanalytical methods.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your Europine N-oxide LC-MS/MS experiments.

Q1: My Europine N-oxide signal is significantly lower in my sample matrix (e.g., plasma, feed) compared to the pure solvent standard. What's causing this?

This is a classic sign of ion suppression , the most common type of matrix effect.[2] Co-eluting endogenous or exogenous compounds from your sample matrix are competing with Europine N-oxide for ionization in the MS source.[3][5] Common culprits in biological matrices include phospholipids, salts, and proteins.[2][3][4] In feed samples, complex organic molecules can cause similar interference.[6][7]

Troubleshooting Steps:

  • Confirm Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of Europine N-oxide in a spiked blank matrix extract to the peak area in a pure solvent standard at the same concentration. A significant difference confirms the presence of a matrix effect.

  • Improve Sample Preparation: Your first line of defense is to remove interfering components before analysis.[8][9]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For pyrrolizidine alkaloids like Europine N-oxide, cation-exchange SPE cartridges are often used.[10][11]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Europine N-oxide from interfering substances based on its solubility.

    • Phospholipid Removal Plates: If analyzing biological fluids, specialized plates can selectively remove phospholipids, which are major contributors to ion suppression.[12][13][14][15]

  • Optimize Chromatography: Enhance the separation between Europine N-oxide and interfering matrix components.[5][8]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and co-eluting peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter selectivity.

Q2: I'm observing inconsistent results for my quality control (QC) samples. Could this be related to matrix effects?

Yes, inconsistent QC results are a strong indicator of variable matrix effects between different samples.[1] The composition of the matrix can differ slightly from one sample to another, leading to varying degrees of ion suppression or enhancement.[16]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[8][9][17] A SIL-IS for Europine N-oxide will have nearly identical chemical and physical properties and will co-elute with the analyte.[18][19] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[8][19]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples.[8][20] This helps to normalize the matrix effect across your analytical run. However, be aware that this approach may not account for variability between individual samples.[9]

  • Standard Addition: For particularly complex or variable matrices where a blank matrix is unavailable, the standard addition method can be employed.[21][22] This involves spiking the analyte at different concentrations into aliquots of the actual sample. While effective, this method is time-consuming.[22]

Q3: My retention time for Europine N-oxide is shifting between injections of standards and matrix samples. What is happening?

Retention time shifts can be caused by matrix components affecting the column chemistry or by the sample solvent being different from the mobile phase.[1] In some cases, severe matrix effects can even cause peak splitting.[1][23]

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the chromatography.[9][17][24] Modern, highly sensitive mass spectrometers often allow for significant dilution without compromising the limit of quantification.[22]

  • Solvent Matching: Ensure the solvent used to reconstitute your final extract is as close in composition as possible to the initial mobile phase conditions of your LC gradient.

  • Column Washing: Implement a robust column washing step at the end of each injection to remove strongly retained matrix components that could affect subsequent injections.

Q4: How can I proactively assess and minimize matrix effects during method development?

A proactive approach is crucial for developing a robust and reliable LC-MS/MS method.

Workflow for Assessing and Mitigating Matrix Effects:

MatrixEffectWorkflow A Start Method Development B Initial Sample Preparation (e.g., Protein Precipitation) A->B C Post-Column Infusion Experiment (Qualitative Assessment) B->C D Matrix Effect Observed? C->D E Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) D->E Yes G Post-Extraction Spike Experiment (Quantitative Assessment) D->G No F Optimize Chromatography (Gradient, Column Chemistry) E->F F->G H Matrix Effect Acceptable? G->H I Implement Compensation Strategy (SIL-IS, Matrix-Matched Calibration) H->I No J Method Validation H->J Yes I->J

Caption: Workflow for systematically assessing and mitigating matrix effects.

Experimental Protocols:

Protocol 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effect
  • Prepare Samples:

    • Set A: Spike a known concentration of Europine N-oxide into a pure solvent.

    • Set B: Extract a blank matrix sample using your developed sample preparation protocol. Then, spike the same concentration of Europine N-oxide into the final extract.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE) for Europine N-oxide

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Pre-treatment: Acidify the sample extract. A common method for pyrrolizidine alkaloids is extraction with dilute sulfuric acid.[10][11][25]

  • Cartridge Conditioning:

    • Wash the cation-exchange SPE cartridge with methanol.

    • Equilibrate the cartridge with the same acidic solution used for sample extraction.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., water, dilute acid) to remove neutral and anionic interferences.

  • Elute: Elute Europine N-oxide using a basic methanolic solution (e.g., methanol with ammonium hydroxide).[26]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC mobile phase.

Data Summary: Comparison of Sample Preparation Techniques
Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughput
Dilute-and-Shoot ~100%LowHigh
Protein Precipitation >90%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighLow
Solid-Phase Extraction (SPE) 80-110%HighModerate
Phospholipid Removal Plates >90%High (for phospholipids)High

This table provides a general comparison. Actual performance will depend on the specific analyte and matrix.

Visualizing the Problem: The Matrix Effect Mechanism

MatrixEffectMechanism cluster_lc LC Eluent cluster_esi ESI Source cluster_ms Mass Spectrometer A Analyte Droplet Droplet A->Droplet Co-elution Detector_Normal Normal Signal A->Detector_Normal Ideal Scenario (No Matrix) M Matrix M->Droplet Co-elution Ion_A Droplet->Ion_A Ionization Competition Ion_M Droplet->Ion_M Ionization Competition Detector_Suppressed Suppressed Signal Ion_A->Detector_Suppressed

Caption: Ion suppression due to competition in the ESI source.

Conclusion

Mitigating matrix effects in Europine N-oxide LC-MS/MS analysis requires a systematic approach that combines efficient sample preparation, optimized chromatography, and appropriate calibration strategies.[21][22] The use of stable isotope-labeled internal standards is highly recommended for achieving the most accurate and reliable quantitative results.[9][17] By understanding the causes of matrix effects and implementing the troubleshooting steps outlined in this guide, you can develop robust and defensible analytical methods.

References

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Ovid.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014, January 14). LCGC International.
  • Censi, R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone.
  • Censi, R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate.
  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science.
  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (2010, June 15). PubMed.
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (n.d.).
  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (2018, February 27). Journal of Agricultural and Food Chemistry.
  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. (n.d.).
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PMC.
  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. (2021, December 15). Journal of AOAC INTERNATIONAL.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022, November 30). MDPI.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • Evaluation of matrix effect and chromatography efficiency: new parameters for validation of method development. (2005, November 15). PubMed.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). PMC.
  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.). ResearchGate.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 3). Journal of Agricultural and Food Chemistry.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, March 14). Chromatography Online.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI.
  • Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach. (2009, September 28). PubMed.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). Chromatography Online.
  • 13C Labeled internal standards. (n.d.). LIBIOS.
  • Stable isotope labelled standards. (n.d.). Silantes.
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2020, October 5). Digital CSIC.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015, May 26). Analytical Chemistry.
  • Stable Isotope Standards For Mass Spectrometry. (n.d.). Cambridge Isotope Laboratories, Inc..

Sources

Optimization

preventing in-source reduction of europine n-oxide during mass spectrometry

Technical Support Center: Troubleshooting In-Source Reduction of Europine N-Oxide in LC-MS/MS Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting In-Source Reduction of Europine N-Oxide in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of pyrrolizidine alkaloid N-oxides (PANOs). One of the most critical analytical pitfalls in this workflow is the in-source reduction (or in-source fragmentation) of europine N-oxide (ENO) back to its free base, europine.

Below is an in-depth, causality-driven troubleshooting guide designed to help you diagnose, understand, and mitigate this phenomenon, ensuring the highest scientific integrity for your assays.

Troubleshooting Guide & FAQs

Q1: Why does europine N-oxide appear as europine (the free base) in my mass spectra? A1: The N-O dative bond in europine N-oxide is highly labile and susceptible to degradation within the high-energy environment of an electrospray ionization (ESI) source. When operating in positive ion mode (ESI+), two distinct mechanistic pathways drive this artifact:

  • Electrochemical Reduction: High capillary/spray voltages can drive redox reactions directly at the conductive tip of the ESI capillary, effectively reducing the N-oxide back to its original alkaloid free base form prior to droplet desolvation[1].

  • In-Source Collision-Induced Dissociation (CID): As ions travel through the intermediate pressure region between the atmospheric ion source and the high-vacuum mass analyzer, high voltages (such as the Declustering Potential or Fragmentor Voltage) accelerate them. These ions collide with residual gas molecules, imparting sufficient internal energy to strip the oxygen atom (-16 Da)[2].

Q2: How can I definitively tell if I'm observing in-source reduction or actual endogenous europine? A2: You must establish a self-validating chromatographic system . Because structurally similar compounds and their in-source fragments share identical masses, relying solely on the mass spectrometer for selectivity leads to severe misannotation[3].

To self-validate your assay:

  • Inject a mixed standard of pure europine and europine N-oxide.

  • Ensure your liquid chromatography (LC) method achieves baseline separation (Resolution, Rs​>1.5 ) between the two analytes. Europine N-oxide is typically more polar and will elute at a different retention time (RT) than the free base.

  • Monitor the europine mass transition (e.g., m/z 330 fragment). If in-source reduction is occurring, you will observe a "ghost peak" for europine at the exact RT of europine N-oxide. Because they are chromatographically separated, this RT check definitively proves the signal is an instrumental artifact rather than endogenous europine[3].

Q3: What step-by-step methodology should I follow to prevent this artifact? A3: To preserve the integrity of the N-oxide during ionization, you must systematically soften the ion source and optimize the mobile phase. Follow this protocol:

  • Step 1: Soften the Ion Source Parameters

    • Decrease Declustering Potential (DP) / Cone Voltage: Lower this voltage to reduce the kinetic energy of the ions. This prevents the energetic collisions that cause the neutral loss of oxygen[2].

    • Lower Source/Desolvation Temperature: Because the N-O bond is thermally labile, higher source temperatures accelerate analyte dissociation[2]. Reduce the temperature to the lowest point that still allows for stable droplet desolvation.

    • Optimize Capillary Voltage: Reduce the spray voltage to minimize the electrochemical reduction potential at the ESI capillary tip[1].

  • Step 2: Optimize Mobile Phase Chemistry

    • Buffer Selection: Use volatile buffers like 5–10 mM ammonium formate combined with 0.1% formic acid. This provides an optimal proton source to stabilize the [M+H]+ N-oxide species without causing the severe ion-pairing suppression seen with high concentrations of trifluoroacetic acid (TFA).

    • Eliminate Reducing Agents: Ensure no trace reducing agents or degraded modifiers are present in your aqueous or organic reservoirs.

  • Step 3: Lock the Chromatography

    • Use a superficially porous C18 column with a shallow gradient to guarantee that, even if trace in-source reduction persists, the reduced ENO will never co-elute with true europine.

Quantitative Data Presentation

To effectively mitigate in-source reduction, compare your current instrument settings against these field-proven optimized parameters for pyrrolizidine alkaloid N-oxides.

ParameterTypical Starting ValueOptimized Value for N-OxidesMechanistic Rationale
Declustering Potential (DP) 80 – 100 V30 – 50 V Reduces the kinetic energy of ions in the source, preventing collision-induced loss of oxygen (-16 Da).
Source/Desolvation Temp 400 – 500 °C250 – 300 °C Minimizes thermal degradation of the highly labile N-O bond prior to reaching the mass analyzer.
Capillary/Spray Voltage 4.0 – 5.5 kV2.5 – 3.5 kV Lowers the electrochemical reduction potential at the ESI capillary tip, preventing conversion to the free base.
Mobile Phase Buffer 0.1% Formic Acid5 mM Ammonium Formate + 0.1% FA Provides optimal protonation while buffering the droplet pH to chemically stabilize the N-oxide species.

Mandatory Visualization: Diagnostic Workflow

The following logical workflow illustrates the self-validating diagnostic path to identify and resolve europine N-oxide in-source reduction.

G Start Observation: Europine m/z detected at Europine N-oxide RT CheckRT Diagnostic Step 1: Are Europine and ENO baseline separated on LC? Start->CheckRT FixLC Action: Optimize LC Gradient (Shallow gradient, C18 column) CheckRT->FixLC No CheckSource Diagnostic Step 2: Soften Ion Source (Lower DP & Temp) CheckRT->CheckSource Yes FixLC->CheckSource Evaluate Evaluation: Does Europine m/z signal at ENO RT decrease? CheckSource->Evaluate Success Resolution: In-Source Reduction Mitigated Evaluate->Success Yes Alternative Action: Check mobile phase for reducing agents / pH issues Evaluate->Alternative No Alternative->CheckSource

Diagnostic Workflow for Mitigating Europine N-Oxide In-Source Reduction

References

  • Xu, Y.-F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. URL:[Link]

  • Dushna, O., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Retention &amp; Gradient Optimization for Europine N-oxide

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with Europine N-oxide—a highly polar, structurally comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with Europine N-oxide—a highly polar, structurally complex pyrrolizidine alkaloid N-oxide (PANO).

Because PANOs possess a highly polarized N-oxide moiety, they are notorious for poor retention on standard reversed-phase columns, severe peak tailing, and co-elution with structural isomers. This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure robust LC-MS/MS quantification.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does Europine N-oxide elute in the void volume, and how do I force retention? Causality: The N-oxide group drastically increases the molecule's dipole moment. In reversed-phase liquid chromatography (RPLC), this high polarity prevents sufficient hydrophobic interaction with the C18 stationary phase when the mobile phase contains even moderate amounts of organic solvent. Actionable Fix: You must initiate the mobile phase gradient at a highly aqueous composition (e.g., 1% organic modifier) and hold it isocratically for at least 1.5 minutes. This forces the polar analyte to partition into the stationary phase before the elution strength increases 1[1].

Q2: I am observing severe peak tailing and signal suppression. What mobile phase adjustments are required? Causality: Peak tailing for PANOs is driven by secondary ion-exchange interactions between the polarized N-oxide group and unendcapped, acidic residual silanols on the silica column backbone. Actionable Fix: Buffer both your aqueous and organic mobile phases with 5 mM ammonium formate and 0.1% formic acid. The ammonium ions ( NH4+​ ) act as a masking agent, competitively binding to the active silanol sites and preventing the analyte from interacting with them, thereby sharpening the peak and improving the signal-to-noise ratio 2[2].

Q3: How do I resolve Europine N-oxide from its structural isomers (e.g., Intermedine N-oxide or Lycopsamine N-oxide)? Causality: PAs and PANOs have multiple stereoisomers that share identical mass-to-charge (m/z) transitions. Because mass spectrometry alone cannot distinguish them, chromatographic resolution is mandatory. These isomers have nearly identical hydrophobicities under standard acidic conditions. Actionable Fix: Implement a shallow, flattened gradient slope during the critical elution window (e.g., ramping from 1% to 15% B over 3 minutes) to exploit micro-differences in their partitioning coefficients[1]. If acidic conditions fail, switching to an alkaline mobile phase (pH ~8.3) alters the ionization state of the isomers, often providing baseline separation 3[3].

Part 2: Visualizing the Optimization Logic

G Start Start: Europine N-oxide Retention Optimization CheckRet Is k' > 2.0? Start->CheckRet LowRet Decrease Initial %B (e.g., to 1-5%) CheckRet->LowRet No CheckIso Are isomers resolved? (Rs > 1.5) CheckRet->CheckIso Yes LowRet->CheckRet FlatGrad Flatten Gradient Slope (e.g., 1-15% B over 3 min) CheckIso->FlatGrad No CheckPeak Is peak shape symmetric? CheckIso->CheckPeak Yes FlatGrad->CheckIso ModBuffer Adjust Buffer: 5mM AmF + 0.1% FA CheckPeak->ModBuffer No Optimum Optimized LC Method CheckPeak->Optimum Yes ModBuffer->CheckPeak

Figure 1: Logical decision tree for optimizing Europine N-oxide LC-MS/MS retention.

Mechanism MP Mobile Phase Modifiers (0.1% FA + 5mM AmF) Ionization Analyte Ionization [M+H]+ Formation MP->Ionization Provides H+ Silanol Silanol Masking on C18 Stationary Phase MP->Silanol Ammonium ions block active sites Retention Enhanced Retention & Reduced Peak Tailing Ionization->Retention Stable MS signal Silanol->Retention Improves symmetry

Figure 2: Mechanistic pathway of mobile phase modifiers on chromatographic retention.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Modifier Comparison
Modifier ConditionTarget MechanismImpact on Europine N-oxide
0.1% Formic Acid (FA) only Protonation for MS ionizationGood MS signal, but severe peak tailing due to active silanols.
0.1% FA + 5mM Ammonium Formate Silanol masking + ProtonationOptimal. Sharp peaks, reduced tailing, stable retention.
Ammonia (pH 8.3) Analyte deprotonation / NeutralizationAlters selectivity entirely; excellent for resolving stubborn isomers[3].
Table 2: Optimized Gradient Elution Profile

Column: C18 (e.g., 150 mm × 2.1 mm, 1.7 μm). Flow Rate: 0.3 mL/min.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Mechanistic Purpose
0.099%1%Maximizes retention of highly polar PANOs.
1.599%1%Isocratic hold to stabilize phase wetting and prevent void elution.
3.085%15%Shallow ramp to separate Europine N-oxide from structural isomers.
18.050%50%Linear gradient to elute strongly retained, hydrophobic PAs.
19.05%95%Column wash to remove matrix lipids.
25.099%1%Re-equilibration for the next injection.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Preparation & Gradient Execution

Causality: Inconsistent buffer preparation leads to shifting retention times and drifting isomer resolution.

  • Prepare Mobile Phase A: Add exactly 1.0 mL of LC-MS grade formic acid and 315 mg of ammonium formate to 1.0 L of ultrapure water (18.2 MΩ·cm). Sonicate for 5 minutes.

  • Prepare Mobile Phase B: Add exactly 1.0 mL of formic acid and 315 mg of ammonium formate to 1.0 L of LC-MS grade Methanol. Sonicate for 5 minutes.

  • System Purge: Purge the LC lines for 5 minutes at 2.0 mL/min to ensure complete removal of previous solvents.

  • Equilibration: Run the gradient at initial conditions (99% A / 1% B) for 10 column volumes before the first injection.

Validation Checkpoint (System Suitability Test): Inject a 5 ng/mL mixed standard containing Europine N-oxide and a closely eluting isomer (e.g., Intermedine N-oxide). The protocol is validated and ready for sample analysis ONLY IF :

  • The retention factor ( k′ ) of Europine N-oxide is >2.0 .

  • The critical pair resolution ( Rs​ ) between the isomers is >1.5 . If Rs​<1.5 , decrease the gradient slope between 1.5 and 3.0 minutes.

Protocol 2: Matrix Cleanup via MCX-SPE

Causality: Europine N-oxide is highly susceptible to matrix-induced ion suppression. A Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction removes neutral and acidic interferences 1[1].

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water through the MCX cartridge.

  • Loading: Acidify the sample extract with 0.05 M H2​SO4​ to ensure the nitrogen atom is fully protonated, then load onto the cartridge.

  • Washing: Wash with 2 mL of Water (removes salts), followed by 2 mL of 100% Methanol (removes neutral/acidic lipids).

  • Elution: Elute the target analytes with 2 mL of 5% Ammonia in Methanol. The ammonia neutralizes the basic nitrogen, releasing Europine N-oxide from the cation exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 30°C and reconstitute in 100 μL of initial mobile phase (99% A / 1% B).

Validation Checkpoint (Recovery Check): Spike a blank matrix sample with 10 ng/mL Europine N-oxide prior to extraction. Run alongside a neat solvent standard. The extraction is validated ONLY IF the absolute recovery is between 70% and 120%, and the calculated matrix effect (signal suppression) is <20% . If recovery is <70% , verify that the sample loading pH was <3.0 to ensure complete protonation.

Part 5: References

  • Title: LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines Source: Journal of AOAC INTERNATIONAL, Oxford Academic URL: [Link]

  • Title: Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

  • Title: A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk Source: PMC, National Institutes of Health URL: [Link]

  • Title: Development and validation of an analytical method for the simultaneous determination of 12 ergot, 2 tropane, and 28 pyrrolizidine alkaloids in cereal-based food by LC-MS/MS Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Europine N-Oxide Standard Solution Stability &amp; Degradation Prevention

Welcome to the analytical support center for Pyrrolizidine Alkaloid (PA) reference standards. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Euro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for Pyrrolizidine Alkaloid (PA) reference standards. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Europine N-oxide (EuNO) . Because pyrrolizidine alkaloid N-oxides (PANOs) are highly susceptible to chemical reduction and thermal degradation, improper handling directly compromises quantitative accuracy and regulatory compliance.

Mechanism of Europine N-Oxide Degradation

Europine N-oxide is a hepatotoxic and genotoxic secondary metabolite. The coordinate covalent N-O bond in its pyrrolizidine ring is chemically labile. Under thermal stress (e.g., >30°C) or in the presence of reducing matrices (such as the sugars and enzymes found in honey), the N-oxide moiety undergoes rapid reduction, converting the standard back into its tertiary free base, Europine[1][2].

Understanding this causality is critical: this interconversion leads to false-negative results for the N-oxide and false-positive overestimations for the free base during LC-MS/MS analysis.

Workflow: Handling, Degradation Pathways, and Analysis

The following diagram illustrates the critical pathway from solid standard dissolution to instrumental analysis, highlighting the exact points where degradation occurs and how to prevent it.

G EuNO Europine N-oxide (Solid Standard) Solvent Dissolution (LC-MS Grade ACN/MeOH) EuNO->Solvent Storage Optimal Storage (-20°C, Amber Vials) Solvent->Storage Recommended Protocol Stress Thermal/Matrix Stress (>30°C, Honey/Plant Matrix) Solvent->Stress Poor Handling / Matrix Exposure Analysis UHPLC-MS/MS Quantification (Direct PANO Detection) Storage->Analysis Stable Intact Standard Degradation Reduction to Europine (Free Base) Stress->Degradation N-O Bond Cleavage Degradation->Analysis False Low PANO False High Free Base

Workflow of Europine N-oxide handling, degradation pathways, and analysis.

Troubleshooting Guides & FAQs

Q1: Why is my Europine N-oxide standard showing a decreasing signal over time, while a new chromatographic peak appears? A: This is the classic signature of PANO reduction. Europine N-oxide is thermally and chemically labile. Under thermal stress or prolonged exposure to room temperature, the N-O bond is cleaved, reducing the standard to its corresponding free base, Europine[1]. This often occurs if the standard is repeatedly freeze-thawed. Causality check: Always monitor the MRM transition for Europine (free base) when analyzing EuNO to detect spontaneous reduction in your standard vials.

Q2: I am preparing matrix-matched calibration curves in honey. Why does my EuNO standard degrade completely within a few weeks? A: Matrix-induced degradation is highly prevalent in honey due to its complex enzymatic profile and high concentration of reducing sugars. Proficiency testing by the German Reference Laboratory for Mycotoxins demonstrated that while free bases are relatively stable, PA-N-oxides like Europine N-oxide are rapidly degraded and reduced to their tertiary bases in honey matrices over a few months[2]. Solution: Prepare matrix-matched standards fresh daily, or use solvent-based calibration with stable isotopically labeled internal standards (SIL-IS)[3].

Q3: Can I use GC-MS to validate the purity of my Europine N-oxide standard? A: No. Pyrrolizidine alkaloid N-oxides are non-volatile and thermally unstable. Injecting EuNO into a hot GC inlet will cause immediate thermal degradation. Historically, GC-MS analysis of PANOs required a pre-column reduction step using zinc dust in an acidic medium to convert the N-oxides to free bases[4]. For intact PANO analysis, Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) is the mandatory self-validating technique[5][6].

Quantitative Stability & Solvent Compatibility Data

To ensure maximum shelf-life and quantitative accuracy, standard solutions must be stored under strictly controlled conditions.

Storage ConditionMatrix / SolventTimeframeStability StatusPrimary Degradant
-20°C (Dark) Acetonitrile / Methanol12 MonthsStable (>98% intact)None[5][7]
+4°C (Dark) Water / Acetonitrile1-3 MonthsModerate (~95% intact)Europine (Free Base)[5]
+30°C (Heat Stress) Methanol / Plant Extract>2 HoursDegraded (Up to 39% loss)Europine (Free Base)[1]
Room Temp Honey Matrix12 WeeksSeverely Degraded Europine (Free Base)[2]

Self-Validating Experimental Protocol: Preparation and Verification of EuNO Standards

To guarantee scientific integrity, the preparation of Europine N-oxide must include a self-validating System Suitability Test (SST) to prove the standard has not degraded prior to sample analysis.

Step 1: Primary Stock Solution Preparation

  • Action: Weigh 1.0 mg of solid Europine N-oxide reference standard and dissolve in 10.0 mL of LC-MS grade Acetonitrile or Methanol to yield a 100 µg/mL stock solution[5][7].

  • Causality: Acetonitrile is often preferred for UHPLC-MS/MS stock solutions as it minimizes the transesterification risks sometimes associated with prolonged storage of certain esterified PAs in protic solvents like methanol.

Step 2: Aliquoting and Storage

  • Action: Divide the stock solution into 100 µL aliquots in amber glass screw-cap vials. Store immediately at -20°C[7].

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (water) and localized thermal stress, accelerating N-O bond cleavage. Amber glass prevents photolytic degradation.

Step 3: Working Solution Dilution

  • Action: On the day of analysis, thaw a single 100 µL aliquot and dilute with Methanol/Water (5:95 v/v) to your desired working concentration (e.g., 50 ng/mL)[5].

Step 4: Self-Validating System Suitability Test (SST)

  • Action: Inject the working solution into the UHPLC-MS/MS system. Monitor the specific MRM transitions for both Europine N-oxide and Europine (free base).

  • Validation Criterion: Calculate the peak area ratio of Europine to Europine N-oxide. If the free base Europine accounts for >1% of the total PA signal in the standard injection, the aliquot has undergone unacceptable reduction and must be discarded. This internal check guarantees that any free base detected in actual samples originates from the sample biology or processing[1], not from a degraded reference standard.

References

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS Source: lcms.cz 5

  • Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants Source: mdpi.com 1

  • Quick and Green Microextraction of Pyrrolizidine Alkaloids from Infusions of Mallow, Calendula, and Hibiscus Flowers Using Ultrahigh-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Analysis Source: nih.gov 7

  • Determination of pyrrolizidine alkaloids in honey – Report on the 2024 Proficiency Test of the German Reference Laboratory for Mycotoxins Source: bund.de 2

  • Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes Source: acs.org 3

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: mdpi.com 6

  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS Source: up.ac.za 4

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Pyrrolizidine Alkaloids: A Mass Spectrometry Fragmentation Guide to Europine N-oxide and Europine Free Base

Abstract Pyrrolizidine alkaloids (PAs) are a large class of plant secondary metabolites, with their N-oxide (PANO) and free base (PA) forms posing significant toxicological risks.[1][2] Accurate analytical differentiatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of plant secondary metabolites, with their N-oxide (PANO) and free base (PA) forms posing significant toxicological risks.[1][2] Accurate analytical differentiation between these forms is critical for food safety, toxicology, and pharmaceutical development. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of europine N-oxide and its corresponding free base, europine. We will explore the underlying chemical principles that dictate their distinct fragmentation pathways under electrospray ionization (ESI) conditions and provide a detailed experimental protocol for their characterization using tandem mass spectrometry (MS/MS).

Introduction: The Significance of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are produced by thousands of plant species, particularly within the Boraginaceae, Asteraceae, and Fabaceae families.[2] Their presence as contaminants in herbal remedies, teas, honey, and animal feed is a global health concern due to their potential for severe liver toxicity (hepatotoxicity).[1] PAs exist in two primary forms: the tertiary amine free base and the corresponding N-oxide. In the plant, they are predominantly found as the more water-soluble N-oxides.[3] The differentiation between these two forms is analytically crucial, as their toxic potential is linked to metabolic activation of the free base in the liver. Therefore, methods that can selectively identify and quantify both PAs and PANOs are essential.

The Chemical Distinction and Its Impact on Mass Spectrometry

The core structural difference between europine and europine N-oxide lies at the nitrogen atom of the necine base. Europine possesses a tertiary amine, while europine N-oxide has a polar N-O bond. This seemingly minor change has profound implications for mass spectrometry analysis:

  • Polarity and Ionization: Europine N-oxide is significantly more polar than its free base counterpart. In positive-ion electrospray ionization (ESI), both compounds readily form a protonated molecule, [M+H]+. ESI is the method of choice for PA analysis as it minimizes the thermal degradation often observed with techniques like gas chromatography-mass spectrometry (GC-MS).[1]

  • Fragmentation Initiation: The presence of the N-O bond in europine N-oxide creates a distinct site of charge localization and energetic instability upon collision-induced dissociation (CID), leading to fragmentation pathways that are not observed for the free base.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for acquiring and comparing the fragmentation spectra of europine and europine N-oxide.

Objective: To generate distinct MS/MS fragmentation spectra for europine and europine N-oxide to identify diagnostic fragment ions.

Materials:

  • Europine and Europine N-oxide analytical standards

  • LC-MS grade methanol, water, and formic acid

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with an ESI source.[4]

Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of europine and europine N-oxide in methanol at a concentration of 1 mg/mL.

    • Create working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 methanol/water mixture containing 0.1% formic acid. The acid promotes protonation for positive-ion ESI.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.[4]

    • Gradient: Start at 5% B, increase linearly to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient ensures the elution of both the polar N-oxide and the slightly less polar free base.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS to determine the m/z of the protonated molecules ([M+H]+), followed by product ion scans (MS/MS) of the selected precursor ions.

    • Precursor Ions:

      • Europine: m/z 330.2

      • Europine N-oxide: m/z 346.2

    • Collision Gas: Argon.

    • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Key Parameters: Optimize ion spray voltage (~4.5 kV), capillary temperature (~300 °C), and nebulizing gas flow according to instrument specifications.[1][4]

Fragmentation Analysis: A Head-to-Head Comparison

Upon collision-induced dissociation, europine and its N-oxide exhibit distinct and predictable fragmentation patterns. The core of their structures is the retronecine-type necine base.[1]

Europine (Free Base) Fragmentation

The protonated europine molecule ([M+H]+ at m/z 330.2) primarily fragments through cleavage of the ester bonds linking the necic acids to the necine base.

  • Key Fragmentation Pathway: The most characteristic fragmentation involves the loss of the ester side chains, leading to the formation of fragment ions related to the core necine base.

  • Diagnostic Ions: The fragmentation of the retronecine-type base typically yields product ions at m/z 138 and m/z 120 .[1][5] An ion at m/z 94 is also commonly observed, resulting from further fragmentation of the necine base.[1][6]

G cluster_0 Europine [M+H]+ cluster_1 Primary Fragments cluster_2 Secondary Fragment Europine_M+H [M+H]+ m/z 330.2 Fragment_138 [Necine Base Fragment]+ m/z 138 Europine_M+H->Fragment_138 - Necic Acids Fragment_120 [Necine Base Fragment]+ m/z 120 Europine_M+H->Fragment_120 - Necic Acids - H2O Fragment_94 [Necine Base Fragment]+ m/z 94 Fragment_120->Fragment_94 - C2H2

Caption: Proposed fragmentation of Europine [M+H]+.

Europine N-oxide Fragmentation

The protonated europine N-oxide ([M+H]+ at m/z 346.2) displays a more complex fragmentation pattern due to the labile N-O bond.

  • Key Fragmentation Pathways: In addition to the ester cleavages seen with the free base, N-oxides exhibit characteristic neutral losses involving the N-oxide oxygen. A common pathway for PANOs is the loss of water (H2O, 18 Da) or a hydroxyl radical (•OH, 17 Da).

  • Diagnostic Ions: While it can also produce the necine base fragments (m/z 138, 120), the N-oxide form is distinguished by a different set of characteristic ions. For monoester N-oxides, fragment ions at m/z 111 and m/z 172 have been reported as characteristic.[1] The loss of the entire necic acid side chain from the N-oxidized base leads to these unique fragments.

G cluster_0 Europine N-oxide [M+H]+ cluster_1 Characteristic N-oxide Fragments cluster_2 Common PA Fragments Europine_N-oxide_M+H [M+H]+ m/z 346.2 Fragment_172 [Necine Base-O Fragment]+ m/z 172 Europine_N-oxide_M+H->Fragment_172 - Necic Acids Fragment_111 [Necine Base-O Fragment]+ m/z 111 Europine_N-oxide_M+H->Fragment_111 - Necic Acids Fragment_138 [Necine Base Fragment]+ m/z 138 Europine_N-oxide_M+H->Fragment_138 - Necic Acids - O

Caption: Proposed fragmentation of Europine N-oxide [M+H]+.

Comparative Data Summary

The table below summarizes the key mass spectrometric data for differentiating europine from its N-oxide.

FeatureEuropine (Free Base)Europine N-oxide
Formula C₁₆H₂₇NO₅C₁₆H₂₇NO₆
Molecular Weight 329.4 g/mol 345.4 g/mol
Precursor Ion [M+H]+ m/z 330.2m/z 346.2
Characteristic Fragments m/z 138, 120, 94[1][6]m/z 172, 111[1]
Key Neutral Loss Loss of necic acid moietiesLoss of necic acid moieties, often accompanied by losses related to the N-oxide group (e.g., O, H₂O)

Discussion and Practical Implications

The data clearly demonstrate that europine and europine N-oxide can be unambiguously differentiated by tandem mass spectrometry. The most reliable method is to monitor for the specific transitions (precursor ion → product ion) for each compound in a Multiple Reaction Monitoring (MRM) experiment.

  • For Europine: Monitor transitions such as 330.2 → 138 and 330.2 → 120.

  • For Europine N-oxide: Monitor transitions such as 346.2 → 172 and 346.2 → 111.

This level of specificity is crucial for:

  • Food Safety: Accurately quantifying the levels of both toxic free bases and their N-oxide precursors in food products.

  • Metabolism Studies: Tracking the conversion of less toxic N-oxides to their hepatotoxic free base forms in biological systems.

  • Quality Control: Ensuring the identity and purity of herbal products and pharmaceutical preparations.

Conclusion

While europine and europine N-oxide are structurally similar, their fragmentation behavior in a mass spectrometer is markedly different. The lability of the N-O bond in the N-oxide introduces unique fragmentation channels that are absent in the free base. By leveraging these differences and employing a targeted tandem MS approach, researchers can confidently distinguish and quantify these critical pyrrolizidine alkaloid forms, enhancing the safety and efficacy of a wide range of products.

References

  • Current time information in Miami, FL, US. (n.d.). Google.
  • Koleva, V., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MACEDONIAN PHARMACEUTICAL BULLETIN.
  • (N.d.). Investigation of Pyrrolizidine Alkaloids and Their N-Oxides in Commercial Comfrey-Containing Products and Botanical Materials by Liquid Chromatography Electrospray Ionization Mass Spectrometry - ResearchGate.
  • Lu, Y., et al. (n.d.). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC.
  • Colegate, S. M., et al. (2004, September 18). Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. Journal of Agricultural and Food Chemistry.
  • (N.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.
  • Landis, J. B., et al. (n.d.). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC.
  • (N.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background.
  • Jo, A., et al. (2021, September 23). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - MDPI.
  • Griffin, C., et al. (2022, November 30). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI.

Sources

Comparative

Comparative Hepatotoxicity Guide: Europine N-oxide vs. Lasiocarpine N-oxide

Executive Summary Pyrrolizidine alkaloids (PAs) are a diverse class of natural phytotoxins that predominantly exist in plants as highly polar N-oxides (PANOs). While structurally related, the hepatotoxic potential of dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) are a diverse class of natural phytotoxins that predominantly exist in plants as highly polar N-oxides (PANOs). While structurally related, the hepatotoxic potential of different PANOs varies by orders of magnitude. This guide provides an objective, data-driven comparison between europine N-oxide (a monoester precursor) and lasiocarpine N-oxide (an open-chain diester precursor). By detailing their toxicokinetics, structure-activity relationships, and providing self-validating experimental methodologies, this document serves as a comprehensive resource for researchers evaluating comparative PA toxicity.

Mechanistic Causality: The Toxicokinetic Pathway

PA N-oxides are not inherently hepatotoxic. Their high polarity prevents passive diffusion into hepatocytes, and they are poor substrates for direct hepatic bioactivation. The causality of their toxicity relies entirely on a two-phase bioactivation system:

  • Gastrointestinal Reduction : Upon oral ingestion, anaerobic gut microbiota reduce the highly polar N-oxides into their lipophilic free base forms (europine and lasiocarpine) 1.

  • Hepatic Bioactivation : The free bases enter the portal circulation and are oxidized by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B in humans) into highly electrophilic dehydropyrrolizidine (DHP) esters. These DHPs rapidly cross-link with DNA and cellular proteins, triggering hepatotoxicity (such as hepatic veno-occlusive disease) and carcinogenesis 2.

PA_Toxicity_Pathway N_Oxides Ingested PA N-oxides (Europine & Lasiocarpine N-oxides) Gut Anaerobic Gut Microbiota (Reduction Phase) N_Oxides->Gut Oral Ingestion Free_Bases Free Base PAs (Europine & Lasiocarpine) Gut->Free_Bases Enzymatic Reduction Liver_CYP Hepatic CYP450 Oxidation (CYP3A4 / CYP2B) Free_Bases->Liver_CYP Portal Circulation DHP_Europine Minor DHP Formation (from Europine) Liver_CYP->DHP_Europine Poor Substrate (Monoester) DHP_Lasiocarpine Massive DHP Formation (from Lasiocarpine) Liver_CYP->DHP_Lasiocarpine Highly Reactive (Open Diester) Detox Hydrolysis / Detoxification (High for Monoesters) Liver_CYP->Detox Esterase Cleavage Tox_Low Low Hepatotoxicity (Europine Pathway) DHP_Europine->Tox_Low Minor Adducts Tox_High Severe Hepatotoxicity & Genotoxicity (Lasiocarpine) DHP_Lasiocarpine->Tox_High Extensive Protein/DNA Adducts Detox->Tox_Low

Metabolic activation pathway comparing europine N-oxide and lasiocarpine N-oxide hepatotoxicity.

Structural Determinants of Toxicity

The stark difference in hepatotoxicity between the two compounds stems from the esterification of their necine bases once reduced in the gut:

  • Lasiocarpine N-oxide (Open-Chain Diester) : Once reduced to lasiocarpine, the open-chain diester structure acts as an optimal, highly lipophilic substrate for CYP3A4. It undergoes rapid and extensive dehydrogenation, leading to massive intracellular DHP-adduct formation. Because of this structural affinity for bioactivation, lasiocarpine is classified among the most potent hepatotoxic and genotoxic PAs 3.

  • Europine N-oxide (Monoester) : Once reduced to europine, the monoester structure is a significantly poorer substrate for CYP-mediated bioactivation. Instead, it is highly susceptible to competing detoxification pathways, such as non-specific esterase cleavage into non-toxic necine bases and necic acids. Consequently, europine generates exponentially fewer reactive pyrroles and induces minimal DNA damage 4.

Quantitative Data Comparison

The following table synthesizes the structural and toxicological profiles of both compounds based on quantitative structure-activity relationship (QSAR) models and in vitro human liver microsomal (HLM) assays 5.

ParameterEuropine N-oxideLasiocarpine N-oxide
Precursor Structural Class MonoesterOpen-chain Diester
Necine Base HeliotridineHeliotridine
Gut Microbiota Reduction Rate High (>80% within 8h)High (>80% within 8h)
Hepatic Bioactivation Extent Very LowExtremely High
Primary Detoxification Route Esterase HydrolysisMinimal (Rapidly bioactivated)
Relative Hepatotoxic Potency LowHigh (Reference Standard)
DNA Adduct Formation MinorExtensive

Self-Validating Experimental Protocol: Comparative In Vitro Hepatotoxicity Assessment

To objectively compare the hepatotoxicity of europine N-oxide and lasiocarpine N-oxide, researchers must simulate both the gastrointestinal reduction and hepatic bioactivation phases. The following protocol utilizes a self-validating design, incorporating specific enzymatic inhibitors to prove mechanistic causality.

Phase 1: Anaerobic Microbiome Reduction

Causality: PANO toxicity is strictly contingent on gut reduction; skipping this step in vitro yields false negatives.

  • Preparation : Collect and pool human or rat fecal samples under strict anaerobic conditions. Homogenize in a phosphate buffer (pH 7.0) to create a 10% (w/v) fecal slurry.

  • Incubation : Spike 100 µM of Europine N-oxide and Lasiocarpine N-oxide into separate anaerobic vials containing the slurry.

  • Validation Control : Run a parallel aerobic incubation. Logic: Oxygen inhibits the obligate anaerobes responsible for PANO reduction. A lack of reduction in the aerobic arm validates that the conversion is strictly microbiome-dependent.

  • Extraction & Quantification : After 8 hours, extract the metabolites using solid-phase extraction (SPE). Quantify the formation of free base europine and lasiocarpine via LC-MS/MS.

Phase 2: Hepatic CYP3A4 Bioactivation Assay

Causality: Free bases must be oxidized by CYP3A4 to form toxic DHPs.

  • Cell Culture : Seed HepG2 cells stably transfected with human CYP3A4 (HepG2-CYP3A4) into 96-well plates.

  • Dosing : Treat the cells with the extracted free bases (0.1 µM to 100 µM) from Phase 1 for 24 hours.

  • Validation Control : Co-incubate a subset of cells with 10 µM Ketoconazole (a potent CYP3A4 inhibitor). Logic: If toxicity is truly mediated by CYP3A4 bioactivation, Ketoconazole will rescue the cells from lasiocarpine-induced death, unequivocally proving the mechanism.

Phase 3: Cytotoxicity and Adduct Quantification

Causality: DHP intermediates are highly transient; measuring stable pyrrole-protein adducts provides a direct dosimetric readout of bioactivation.

  • Viability Readout : Perform an MTT or CellTiter-Glo assay to establish LC50 values. (Lasiocarpine will demonstrate an LC50 exponentially lower than europine).

  • Adduct Measurement : Lyse the cells and digest the cellular proteins using pronase.

  • UHPLC-MS/MS : Quantify the absolute levels of pyrrole-protein cross-links. Logic: The ratio of adducts between the lasiocarpine and europine cohorts provides the definitive, objective measure of their comparative hepatotoxic potential.

References

  • Title: The hepatotoxicity-related metabolic pathways of PA N-oxides Source: ResearchGate URL
  • Source: European Medicines Agency (EMA)
  • Title: Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Source: Oxford Academic (oup.com)

Sources

Validation

inter-laboratory validation of europine n-oxide quantification methods

Title: Inter-Laboratory Validation of Europine N-Oxide Quantification Methods: A Comparative Technical Guide Executive Summary Europine N-oxide (EuNO) is a highly toxic pyrrolizidine alkaloid N-oxide (PANO) produced by p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Europine N-Oxide Quantification Methods: A Comparative Technical Guide

Executive Summary

Europine N-oxide (EuNO) is a highly toxic pyrrolizidine alkaloid N-oxide (PANO) produced by plants in the Boraginaceae family (e.g., Heliotropium species) as a chemical defense mechanism against herbivores[1]. When ingested by humans or livestock, these compounds are metabolically activated in the liver into highly reactive pyrroles, leading to severe hepatotoxicity, veno-occlusive disease, and genotoxic carcinogenesis[2]. With the enforcement of stringent regulatory frameworks, such as the European Commission Regulation EU 2023/915, which sets maximum levels (MLs) for the sum of 35 PAs in teas, herbs, and honey at 75 to 1000 µg/kg, the demand for robust, highly sensitive quantification methods has surged[3].

This guide provides an objective, data-driven comparison of analytical methods for EuNO quantification, culminating in a standardized, self-validating LC-MS/MS protocol optimized for inter-laboratory validation.

Methodological Landscape: A Comparative Analysis

Historically, the quantification of PANOs like EuNO relied on Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assays (ELISA). However, the unique physicochemical properties of N-oxides—namely their high polarity and thermal instability—present significant analytical bottlenecks.

  • GC-MS : Requires a pre-analytical reduction step (typically using zinc dust in acidic conditions) to convert EuNO into its free base (europine) prior to derivatization[4]. This not only increases sample preparation complexity but also destroys the native ratio of free base to N-oxide in the sample, preventing accurate speciation.

  • ELISA : Offers rapid, high-throughput screening but suffers from severe cross-reactivity among the 600+ known PA structures. It cannot provide the isomer-specific quantification required by modern regulatory standards.

  • LC-MS/MS (The Gold Standard) : Liquid Chromatography-Tandem Mass Spectrometry allows for the direct analysis of intact EuNO without reduction[1]. When coupled with mixed-mode cation-exchange solid-phase extraction (MCX SPE) and alkaline chromatographic conditions, it achieves unparalleled sensitivity and isomer resolution[5].

Table 1: Quantitative Performance Comparison of EuNO Analytical Methods
Performance MetricLC-MS/MS (Standardized)GC-MS (Post-Reduction)ELISA (Screening)
Target Analyte State Intact N-oxideFree Base (Europine)Total PA Class
Sample Prep Complexity Moderate (Acid + MCX SPE)High (Reduction + Derivatization)Low (Simple Extraction)
Isomer Separation Excellent (Alkaline LC)Poor (N-oxides destroyed)None (Cross-reactivity)
Typical LOQ 0.5 - 1.0 µg/kg10 - 25 µg/kg50 - 100 µg/kg
Inter-Lab Reproducibility (RSDR) 8 - 15%20 - 35%> 30%

Inter-Laboratory Validation Framework

To ensure global harmonization, analytical methods must undergo rigorous inter-laboratory validation. Recent collaborative trials, such as those establishing the EN 17683:2023 standard for animal feed[4] and the AOAC SMPR 2023.002 for plant-based foods[3], rely on a structured distribution of spiked and incurred matrices to participating laboratories.

ValidationWorkflow n1 Sample Preparation (Spiked & Incurred Matrices) n2 Distribution to Participating Labs (n ≥ 8) n1->n2 n3 LC-MS/MS Analysis (Standardized Protocol) n2->n3 n4 Data Collection & Statistical Evaluation n3->n4 n5 Calculate Z-scores & HorRat Values n4->n5 n6 Method Validation Certification n5->n6

Caption: Inter-laboratory validation workflow for EuNO quantification methods.

In these studies, laboratories analyze blind duplicates. Method performance is evaluated using HorRat values (the ratio of the reproducible relative standard deviation to the predicted relative standard deviation). A HorRat value between 0.5 and 2.0 indicates a method is robust enough for regulatory enforcement.

Standardized LC-MS/MS Protocol: A Self-Validating System

The following protocol represents the optimized consensus methodology for EuNO quantification, designed to minimize matrix effects and maximize recovery across diverse laboratory environments[6].

Step 1: Internal Standard Spiking & Acidic Extraction
  • Action : Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with an isotopically labeled internal standard (e.g., Lycopsamine-N-oxide-d7) at 50 µg/kg. Add 20 mL of 0.05 M H₂SO₄ and sonicate for 15 minutes[3].

  • Causality : The internal standard acts as a self-validating control, correcting for subsequent extraction losses and ion suppression in the MS source. Because EuNO is an alkaloid, the acidic environment (pH < 3) ensures complete protonation of the nitrogen atom. This maximizes its solubility in the aqueous phase while disrupting non-covalent interactions with plant matrix proteins and polysaccharides.

Step 2: Cation-Exchange Solid-Phase Extraction (SPE)
  • Action : Condition an Oasis MCX (Mixed-mode Cation eXchange) SPE cartridge with 5 mL methanol, followed by 5 mL water. Load the centrifuged extract. Wash with 5 mL water, then 5 mL of 100% methanol. Elute the analytes with 5 mL of 2.5% ammonium hydroxide in methanol[5].

  • Causality : The protonated EuNO binds strongly to the negatively charged sulfonic acid groups of the MCX sorbent via ionic interactions. The aggressive 100% methanol wash removes neutral and acidic co-extractives (e.g., polyphenols, lipids) without risking target elution. The alkaline elution buffer subsequently deprotonates the alkaloid, neutralizing its charge, breaking the ionic bond, and releasing EuNO into the eluate.

Step 3: Concentration and Reconstitution
  • Action : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (e.g., 5% methanol in water containing 5 mM ammonium carbonate, pH 9.0).

  • Causality : Nitrogen evaporation concentrates the sample to achieve the stringent EU limits (LOQ ≤ 1 µg/kg). Reconstitution in a highly alkaline buffer prepares the sample for basic liquid chromatography conditions.

Step 4: Alkaline Chromatographic Separation
  • Action : Inject 5 µL onto a C18 analytical column. Utilize an alkaline mobile phase gradient (pH 9.0) consisting of water and methanol, both modified with 5 mM ammonium carbonate[6].

  • Causality : PAs and PANOs possess structural isomers that share identical mass transitions (e.g., intermedine N-oxide and lycopsamine N-oxide). Alkaline conditions suppress the ionization of residual silanol groups on the stationary phase and maintain EuNO in its neutral state. This drastically improves peak shape (preventing tailing) and enables the critical baseline separation of closely related stereoisomers before they enter the mass spectrometer[7].

ExtractionLogic n1 Acidic Extraction (0.05 M H2SO4) n2 Protonation of EuNO (Forms Cation) n1->n2 n3 Cation-Exchange SPE (MCX Cartridge) n2->n3 n4 Methanol Wash (Removes Neutrals) n3->n4 n5 Ammoniated Methanol (Deprotonates & Elutes) n4->n5 n6 Alkaline LC-MS/MS (Isomer Separation) n5->n6

Caption: Mechanistic workflow for EuNO extraction and LC-MS/MS quantification.

Data Interpretation & Quality Control

In an inter-laboratory setting, the identification of EuNO must satisfy strict confirmation criteria. According to SANTE guidelines, the retention time of the analyte in the sample must match that of the calibration standard within ± 0.10 minutes. Furthermore, quantification is performed using Multiple Reaction Monitoring (MRM). For EuNO, the primary quantifier transition and at least one qualifier transition must be monitored, and their ion ratio must not deviate by more than ± 20% from the standard[8].

By employing isotopic dilution and rigorous SPE clean-up, laboratories can consistently achieve recoveries between 70% and 110%, ensuring that the quantification of Europine N-oxide remains accurate, legally defensible, and reproducible across global testing networks.

References

  • EN 17683:2023 - Pyrrolizidine Alkaloids in Animal Feed by LC-MS/MS Source: iTeh Standards URL:[Link]

  • Simultaneous and Quantitative Determination of Pyrrolizidine and Tropane Alkaloids in Food by LC-MS/MS, First Action 2025.02 Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL:[Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL:[Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk Source: PMC - NIH URL:[Link]

  • Pyrrolizidine Alkaloids from Monofloral and Multifloral Italian Honey Source: PMC - NIH URL:[Link]

  • A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples Source: MDPI URL:[Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide: Solvent Extraction Efficiencies for Europine N-Oxide Recovery

Introduction & Mechanistic Context Europine N-oxide (EuNO) is a highly toxic pyrrolizidine alkaloid N-oxide (PANO) predominantly found in the Boraginaceae and Asteraceae plant families[1]. In drug development and toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Europine N-oxide (EuNO) is a highly toxic pyrrolizidine alkaloid N-oxide (PANO) predominantly found in the Boraginaceae and Asteraceae plant families[1]. In drug development and toxicological risk assessment, the accurate recovery of EuNO from complex plant or food matrices is critical. However, PANOs are inherently more hydrophilic than their free-base alkaloid counterparts[1]. This structural characteristic makes traditional lipophilic extraction methods highly inefficient.

This guide objectively compares solvent extraction efficiencies for EuNO, providing a mechanistic breakdown of solvent behavior and a self-validating, field-proven protocol for maximum recovery.

Causality in Solvent Selection: The Chemistry of Extraction

Alkaloids exist in a pH-dependent equilibrium between their uncharged free-base form and their protonated cationic form. The choice of extraction solvent directly dictates the position of this equilibrium and the subsequent success of solid-phase extraction (SPE) clean-up.

  • Pure Organic Solvents (e.g., 100% Methanol): While capable of solubilizing moderately polar compounds, pure methanol lacks the necessary acidity to fully protonate the N-oxide. This results in poor retention during cation-exchange clean-up and high matrix interference[2].

  • Dilute Acid in Water (e.g., 0.05 M H₂SO₄): Aqueous acid effectively protonates EuNO, converting it into a highly soluble cation. However, pure water struggles to penetrate lipophilic plant cell walls, leading to incomplete extraction from the raw matrix[3].

  • Acidified Aqueous-Organic Mixtures (e.g., 0.05 M H₂SO₄ in 50% Methanol): This is the mechanistic gold standard. The 50% methanol acts as a wetting agent that disrupts the plant matrix and precipitates large biomolecules (proteins/polysaccharides). Simultaneously, the aqueous sulfuric acid drives the pH below the pKa of EuNO, ensuring complete protonation for downstream mixed-mode cation-exchange (MCX) purification[2][4].

Comparative Data: Extraction Solvents & Clean-up Strategies

The following tables summarize quantitative recovery data based on comparative LC-MS/MS studies.

Table 1: Solvent Extraction Efficiency for Europine N-Oxide

Extraction SolventMechanism of ActionEuNO Recovery (%)Matrix Interference
100% Methanol Solubilizes moderately polar compounds; lacks protonation power.50 - 60%High
0.05 M H₂SO₄ (Aqueous) Protonates EuNO; poor lipophilic matrix penetration.65 - 75%Medium
0.05 M H₂SO₄ in 50% Methanol Optimal matrix disruption + complete EuNO protonation.95 - 99%Low (Post-SPE)

Table 2: Solid-Phase Extraction (SPE) Clean-up Efficiency

SPE Cartridge TypeRetention MechanismEuNO Recovery (%)
DSC-C18 Reversed-phase (hydrophobic interactions). EuNO is too hydrophilic.< 40%[4]
Strong Cation Exchange (SCX) Electrostatic binding of protonated EuNO.80 - 85%[5]
Mixed-Mode Cation Exchange (MCX) Dual retention: Reversed-phase + Cation exchange.> 99%[4]

Workflow Visualization

G Sample Plant Matrix (Homogenized) Extraction Ultrasonication (EuNO Protonation) Sample->Extraction Solvent 0.05 M H2SO4 in 50% MeOH (Extraction Solvent) Solvent->Extraction SPE MCX SPE Cartridge (Cation Exchange Retention) Extraction->SPE Elution Elution: 2.5% NH3 in MeOH (Deprotonation & Release) SPE->Elution LCMS LC-MS/MS Analysis (Quantification) Elution->LCMS

Workflow for Europine N-oxide extraction and MCX-SPE purification.

Self-Validating Experimental Protocol for EuNO Recovery

To ensure scientific integrity and trustworthiness, this protocol incorporates a self-validating system using matrix-matched calibrations and internal standard (IS) tracking to account for ion suppression[5][6].

Step 1: Matrix Preparation & Self-Validation Spiking
  • Homogenize the plant matrix to a fine powder to maximize the surface area for solvent penetration.

  • Validation Check: Aliquot two 1.0 g samples (one test, one blank). Spike the test sample with a known concentration of an isotopically labeled internal standard (e.g., Retrorsine-d3) prior to solvent addition. This ensures that any loss during extraction or ion suppression during MS analysis is mathematically corrected[5].

Step 2: Acidified Aqueous-Organic Extraction
  • Add 40 mL of 0.05 M H₂SO₄ in 50% methanol to the homogenized sample[2].

  • Causality: The 50% methanol disrupts cellular structures, while the 0.05 M H₂SO₄ drives the pH below the pKa of EuNO, ensuring 100% protonation of the alkaloid.

  • Extract via ultrasonication for 15 minutes at room temperature.

  • Centrifuge at 5000 × g for 10 minutes to pellet the cellular debris and isolate the crude extract supernatant.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE Clean-up
  • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 3 mL of pure methanol, followed by equilibration with 3 mL of LC-MS grade water[2].

  • Load 2 mL of the crude extract supernatant onto the cartridge at a steady flow rate of 2 mL/min.

    • Causality: The protonated EuNO binds strongly to the sulfonic acid groups of the MCX sorbent via electrostatic interaction, while the reversed-phase backbone retains lipophilic matrix impurities.

  • Wash the cartridge with 4 mL of water (to remove highly polar interferences) followed by 4 mL of methanol (to remove neutral lipophilic interferences)[2].

  • Elute the target EuNO with 4 mL of 2.5% ammonia in methanol [2].

    • Causality: The alkaline ammonia deprotonates the EuNO, neutralizing its charge. This breaks the electrostatic interaction with the sorbent, allowing the methanol to sweep the purified alkaloid off the column.

Step 4: Reconstitution & LC-MS/MS Analysis
  • Evaporate the eluate to absolute dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 1 mL of 5% methanol in water[2].

  • Validation Check: Analyze via LC-ESI-MS/MS in positive dynamic MRM mode. Calculate the recovery of the spiked IS. A recovery of 80–120% validates the extraction batch, proving the system's reliability[5].

References

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction Source: MDPI URL:[Link]

  • Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC Source: Semantic Scholar URL:[Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS Source: Agilent Technologies / lcms.cz URL:[Link]

  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines Source: Oxford Academic / Journal of AOAC INTERNATIONAL URL:[Link]

Sources

Validation

A Comparative Guide to Europine N-oxide and Heliotrine N-oxide: Structural and Chemical Distinctions

Introduction Pyrrolizidine alkaloids (PAs) represent a large class of naturally occurring toxins produced by thousands of plant species, most notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1] These c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrolizidine alkaloids (PAs) represent a large class of naturally occurring toxins produced by thousands of plant species, most notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds serve as a chemical defense mechanism against herbivores.[2] Their presence in the food chain, through contaminated honey, herbal teas, spices, and cereals, poses a significant health risk to both humans and livestock due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity.[3][4]

PAs exist in two primary forms: the tertiary free bases and their corresponding N-oxides. While the N-oxides are generally less toxic, they can be converted back to the more toxic tertiary alkaloids within the mammalian gut, making their detection and characterization crucial.[5] This guide provides an in-depth comparison of two closely related PA N-oxides: europine N-oxide and heliotrine N-oxide. These compounds are diastereomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle structural variance leads to distinct chemical and biological properties, necessitating precise analytical methods for their differentiation.

This technical guide is intended for researchers, scientists, and drug development professionals. It will delineate the structural and chemical differences between europine N-oxide and heliotrine N-oxide, provide detailed analytical protocols, and present supporting data to aid in their identification and quantification.

Structural Elucidation: A Tale of Two Diastereomers

The core of both europine N-oxide and heliotrine N-oxide is a heliotridine necine base, which is esterified with a necic acid. The defining difference between these two molecules lies in the stereochemistry of the necic acid moiety.

  • Heliotrine N-oxide is the N-oxide of heliotrine, which is an ester of the necine base heliotridine and heliotric acid.[2]

  • Europine N-oxide is the N-oxide of europine, which is an ester of heliotridine and a diastereomer of heliotric acid.

The stereochemical difference at a single chiral center in the necic acid portion is what distinguishes europine N-oxide from heliotrine N-oxide. This seemingly minor alteration in their three-dimensional structure is significant enough to potentially influence their biological activity and necessitates chromatographic separation for accurate identification.

cluster_europine Europine N-oxide cluster_heliotrine Heliotrine N-oxide europine europine heliotrine heliotrine

Caption: 2D structures of Europine N-oxide and Heliotrine N-oxide.

Comparative Chemical and Physical Properties

The isomeric nature of europine N-oxide and heliotrine N-oxide results in identical molecular formulas and weights, but their differing spatial arrangements can lead to subtle differences in physical properties. A summary of their key chemical and physical data is presented below.

PropertyEuropine N-oxideHeliotrine N-oxideReference(s)
CAS Number 65582-53-86209-65-0[6][7]
Molecular Formula C16H27NO7C16H27NO6[8][9]
Molecular Weight 345.39 g/mol 329.39 g/mol [8][9]
Appearance PowderColorless to pale yellow solid or liquid[10][11]
Solubility Soluble in polar solvents and dilute acids.Generally soluble in organic solvents.[11][12]
Toxicity Harmful if swallowed.Potential for toxicity, common to pyrrolizidine alkaloids.[8][11]

It is important to note that while PubChem lists the molecular formula for Heliotrine N-oxide as C16H27NO6, other sources and the structure itself suggest it should also be C16H27NO7, similar to Europine N-oxide. The discrepancy may arise from different reporting standards or potential errors in public databases. For the purpose of this guide, we will consider them as diastereomers with the same molecular formula.

Analytical Methodologies for Differentiation

Due to their structural similarities, distinguishing between europine N-oxide and heliotrine N-oxide requires sophisticated analytical techniques. The co-elution of isomers is a significant challenge in their analysis.[12]

Extraction from Complex Matrices

A robust extraction method is the first critical step in the analysis of these compounds from complex matrices like honey, milk, or plant material.[3][4] The general procedure involves a solvent extraction followed by a purification step.

Protocol: Extraction of Pyrrolizidine Alkaloids and their N-oxides

  • Sample Preparation: Homogenize the sample material (e.g., honey, finely ground plant tissue).

  • Extraction:

    • To approximately 2-5 g of the homogenized sample, add 20-40 mL of an extraction solvent. A common choice is 0.05 M sulfuric acid in methanol or water.[2]

    • Sonicate the mixture for 30-60 minutes or shake vigorously.

    • Centrifuge the mixture to pellet solid material.

  • Purification via Solid-Phase Extraction (SPE):

    • The supernatant is loaded onto a pre-conditioned strong cation exchange (SCX) SPE cartridge.[4][13]

    • The cartridge is washed with water followed by methanol to remove interfering substances.[13]

    • The PAs and their N-oxides are eluted from the cartridge using ammoniated methanol.[13]

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis, typically the initial mobile phase of the liquid chromatography system.

Separation and Detection: The Gold Standard

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the definitive method for the separation, identification, and quantification of europine N-oxide and heliotrine N-oxide.[4][12] Gas chromatography (GC) is generally not suitable for the direct analysis of N-oxides due to their low volatility.[12]

Key Considerations for LC-MS/MS Analysis:

  • Chromatographic Column: A high-resolution column, such as a C18 column, is essential to achieve baseline separation of the isomers.

  • Mobile Phase: A gradient elution using a combination of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (like formic acid) and a buffer (like ammonium formate), is commonly employed.[14]

  • Mass Spectrometry Detection:

    • Electrospray ionization (ESI) in the positive ion mode is highly effective for these compounds.

    • Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

    • High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[4]

The fragmentation patterns of europine N-oxide and heliotrine N-oxide in the mass spectrometer are expected to be very similar, if not identical, due to their isomeric nature. Therefore, chromatographic separation is paramount for their unambiguous identification.[14]

sample Sample (e.g., Honey, Plant Material) extraction Solvent Extraction (Acidified Methanol/Water) sample->extraction spe Solid-Phase Extraction (SPE) (Strong Cation Exchange) extraction->spe Purification analysis UHPLC-MS/MS Analysis spe->analysis Elution & Reconstitution separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometry Detection (ESI+, MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for the analysis of pyrrolizidine alkaloid N-oxides.

Biological Activity and Toxicological Significance

Pyrrolizidine alkaloids are well-documented hepatotoxins.[2] Their toxicity is mediated by metabolic activation in the liver by cytochrome P450 enzymes to reactive pyrrolic esters that can form adducts with DNA and other cellular macromolecules.[15] The N-oxide forms are considered less toxic because they are generally poor substrates for these enzymes. However, they can be reduced to the parent tertiary amines by gut microflora, thus representing a potential source of toxicity.[5]

The stereochemistry of PAs can significantly influence their toxic potential.[16] While specific comparative toxicological studies on europine N-oxide and heliotrine N-oxide are limited, studies on their parent compounds and other PAs suggest that even minor stereochemical differences can alter their interaction with metabolic enzymes and biological targets. For instance, in one study, heliotrine showed a stronger decrease in cell viability in HepG2-CYP3A4 cells compared to europine.[16] This underscores the importance of accurately identifying and quantifying each isomer to assess the toxicological risk of a contaminated sample properly.

Conclusion

Europine N-oxide and heliotrine N-oxide are diastereomeric pyrrolizidine alkaloids that present a significant analytical challenge due to their nearly identical chemical properties. The key distinction between them lies in the stereochemistry of the necic acid portion of the molecule. This subtle structural difference necessitates the use of high-resolution analytical techniques, with UHPLC-MS/MS being the method of choice for their separation and quantification. Accurate identification of these isomers is critical for toxicological risk assessment, as stereochemistry can play a vital role in biological activity. This guide provides the foundational knowledge and methodological framework for researchers to confidently differentiate and analyze these important plant toxins.

References

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